molecular formula C7H6ClFO2S B1439376 2-Fluoro-3-methylbenzenesulfonyl chloride CAS No. 1092349-98-8

2-Fluoro-3-methylbenzenesulfonyl chloride

Cat. No.: B1439376
CAS No.: 1092349-98-8
M. Wt: 208.64 g/mol
InChI Key: MQSQFPZVCHUKJH-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H6ClFO2S and its molecular weight is 208.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(7(5)9)12(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSQFPZVCHUKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092349-98-8
Record name 2-fluoro-3-methylbenzene-1-sulfonyl chloride
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Foundational & Exploratory

2-Fluoro-3-methylbenzenesulfonyl chloride IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Fluoro-3-methylbenzenesulfonyl Chloride

Executive Summary

This compound (CAS: 1092349-98-8) represents a critical electrophilic scaffold in modern drug discovery, particularly for the installation of the sulfonamide pharmacophore. Distinguished by the orthogonal electronic effects of an electron-withdrawing ortho-fluorine and an electron-donating meta-methyl group, this moiety offers unique steric and electrostatic properties that influence protein-ligand binding kinetics. This guide details its structural analysis, validated synthetic pathways, and reactivity profile.[1]

Chemical Identity & Structural Analysis

The IUPAC designation This compound describes a benzene ring substituted at the 1-position with a chlorosulfonyl group, at the 2-position with a fluorine atom, and at the 3-position with a methyl group.

Molecular Data Matrix
PropertySpecification
IUPAC Name This compound
Common Synonyms 2-Fluoro-m-toluenesulfonyl chloride
CAS Registry Number 1092349-98-8
Precursor CAS 1978-33-2 (2-Fluoro-3-methylaniline)
Molecular Formula

Molecular Weight 208.64 g/mol
Physical State Viscous oil or low-melting solid (isomer dependent)
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in water
Electronic & Steric Topography

The reactivity of the sulfonyl chloride core is modulated by its neighbors:

  • Ortho-Fluorine Effect: The fluorine atom at C2 exerts a strong inductive withdrawing effect (

    
    ), significantly increasing the electrophilicity of the sulfur atom compared to non-fluorinated analogs. This facilitates rapid nucleophilic attack but also increases susceptibility to hydrolysis.
    
  • Meta-Methyl Effect: The methyl group at C3 provides weak electron donation (

    
    ) and hyperconjugation. However, its primary role is steric; it restricts rotation in resultant sulfonamides, potentially locking bioactive conformations.
    

Synthetic Architecture

While direct chlorosulfonation of 2-fluoro-toluene is possible, it often suffers from poor regioselectivity, yielding mixtures of isomers. The authoritative route for high-purity synthesis is the Sandmeyer-type Chlorosulfonylation (Meerwein Sulfochlorination) starting from the aniline.

Pathway Visualization

SynthesisPath Aniline 2-Fluoro-3-methylaniline (CAS: 1978-33-2) Diazonium Aryl Diazonium Intermediate Aniline->Diazonium Step1 NaNO2, HCl < 0°C Product 2-Fluoro-3-methyl- benzenesulfonyl chloride Diazonium->Product Step2 SO2, CuCl2 (cat) AcOH, 0°C -> RT

Figure 1: Regiospecific synthesis via diazonium intermediate, avoiding isomer separation issues inherent in direct electrophilic aromatic substitution.

Detailed Experimental Protocol

Objective: Synthesis of this compound from 2-Fluoro-3-methylaniline. Scale: 10 mmol basis.

Reagents & Equipment
  • Precursor: 2-Fluoro-3-methylaniline (1.25 g, 10 mmol).

  • Solvents: Glacial Acetic Acid (AcOH), Conc. HCl.

  • Reagents: Sodium Nitrite (

    
    ), Sulfur Dioxide (
    
    
    
    ) gas or DABSO (solid
    
    
    surrogate), Copper(II) Chloride (
    
    
    ).
Step-by-Step Methodology
  • Diazotization (The "Generative" Phase):

    • Dissolve the aniline (10 mmol) in a mixture of glacial AcOH (10 mL) and conc. HCl (5 mL).

    • Cool the solution to -5°C to 0°C using an ice/salt bath. Crucial: Temperature control prevents diazonium decomposition.

    • Add a solution of

      
       (1.2 eq) in water dropwise. Stir for 30 minutes. The solution should turn pale yellow/orange.
      
  • The Meerwein Sulfochlorination:

    • Preparation of

      
       mixture:  In a separate vessel, saturate glacial acetic acid with 
      
      
      
      gas (bubbling for 15-20 mins) or dissolve DABSO (0.6 eq) in AcOH. Add
      
      
      (0.2 eq) as a catalyst.
    • Coupling: Slowly pour the cold diazonium solution into the stirring

      
       mixture.
      
    • Observation: Vigorous evolution of nitrogen gas (

      
      ) indicates reaction progress.
      
    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation & Purification:

    • Pour the reaction mixture into crushed ice (100 g). The sulfonyl chloride will precipitate as an oil or solid.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash the organic layer with cold water (to remove acid) and brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Validation: Check purity via TLC (Hexane/EtOAc 8:2). The product is hydrolytically unstable; store under inert gas at 4°C.

Reactivity Profile & Mechanism

The utility of this molecule lies in its reaction with nucleophiles (amines, alcohols) to form sulfonamides and sulfonate esters.

Mechanism of Sulfonamide Formation

The reaction proceeds via an addition-elimination mechanism (associative


-like) at the sulfur center.

Mechanism Substrate Sulfonyl Chloride Transition Trigonal Bipyramidal Transition State Substrate->Transition + Nu Nu Nucleophile (R-NH2) Nu->Transition Product Sulfonamide (Stable) Transition->Product - Cl Leaving HCl Transition->Leaving

Figure 2: Nucleophilic substitution pathway. The ortho-fluorine accelerates the initial attack (Substrate -> Transition) via inductive withdrawal.

Critical Considerations
  • Hydrolysis Risk: The electron-poor sulfur atom is highly susceptible to attack by water. All coupling reactions must be performed under anhydrous conditions (e.g., dry DCM/THF with Pyridine or TEA).

  • Regiochemistry in Derivatives: If performing further substitution on the aromatic ring, the sulfonyl group is a meta-director, while the fluorine is an ortho/para-director. The C4 position (para to the sulfonyl, meta to the fluorine) is the most activated site for electrophilic aromatic substitution (EAS).

Applications in Drug Discovery

The 2-fluoro-3-methylbenzenesulfonyl moiety serves as a sophisticated bioisostere and structural lock in medicinal chemistry.

  • Metabolic Stability: The fluorine atom blocks metabolic oxidation at the C2 position, a common clearance pathway for phenyl-based drugs.

  • Conformational Restriction: The C3-methyl group introduces steric clash with the sulfonyl oxygens, restricting the rotation of the N-S bond in sulfonamides. This can lower the entropic penalty of binding to a target protein.

  • Fragment-Based Drug Design (FBDD): This scaffold is frequently screened in fragment libraries against kinases and GPCRs.

References

  • Synthesis of Sulfonyl Chlorides: Hofmann, G. "The Sandmeyer Reaction: A Detailed Review." Organic Syntheses, Coll. Vol. 10, p. 120.

  • Precursor Identity: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12352100, 2-Fluoro-3-methylaniline." PubChem.

  • Mechanistic Insight: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.
  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.

  • Sandmeyer Chlorosulfonylation: Tale, R. H. "Novel synthesis of arylsulfonyl chlorides from arylamines." Tetrahedron Letters, 2002.

Sources

2-Fluoro-3-methylbenzenesulfonyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-methylbenzenesulfonyl chloride is a specialized electrophilic reagent used primarily in the synthesis of sulfonamides, sulfonate esters, and sulfones. Its structural uniqueness lies in the ortho-fluoro substituent relative to the sulfonyl group, which imparts distinct electronic properties (inductive withdrawal) and conformational bias compared to its non-fluorinated analogs. This guide details its physicochemical profile, synthetic utility, and rigorous handling protocols required for drug development workflows.

Part 1: Physicochemical Profile & Identity

Core Directive: Precise identification is critical due to the prevalence of positional isomers (e.g., 4-fluoro-2-methyl or 2-fluoro-5-methyl variants).

Molecular Identity Table
ParameterDataNotes
CAS Number 1092349-98-8 Critical: Distinguish from isomer CAS 7079-48-3.
IUPAC Name 2-Fluoro-3-methylbenzene-1-sulfonyl chloride
Molecular Formula C₇H₆ClFO₂S
Molecular Weight 208.64 g/mol Calculated using standard atomic weights.
SMILES Cc1cccc(S(=O)(=O)Cl)c1FUseful for cheminformatics/docking.
Physical State Liquid / Low-melting SolidIsomer-dependent; typically an oil at RT.
Solubility Soluble in DCM, THF, EtOAcHydrolyzes rapidly in water/alcohols.
Appearance Colorless to pale yellowDarkens upon moisture exposure (HCl generation).
Structural Analysis

The molecule features a sulfonyl chloride group (-SO₂Cl) flanked by a fluorine atom at the C2 position and a methyl group at the C3 position.

  • Electronic Effect: The C2-Fluorine exerts a strong inductive electron-withdrawing effect (-I), making the sulfur atom more electrophilic and reactive toward nucleophiles than non-fluorinated toluene derivatives.

  • Steric Environment: The C3-Methyl group provides moderate steric bulk, potentially influencing the regioselectivity of metabolic degradation in downstream pharmaceutical candidates.

Part 2: Synthetic Utility & Mechanism

Expert Insight: The primary utility of this reagent is the formation of sulfonamides (R-SO₂-NH-R'), a pharmacophore found in diuretics, antibiotics, and protease inhibitors.

Reaction Mechanism: Nucleophilic Sulfonylation

The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike carbonyl substitutions (addition-elimination), sulfonyl substitutions often proceed via a concerted


-like transition state or a trigonal bipyramidal intermediate.

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine lone pair attacks the sulfur center.

  • Transition State: Hypervalent sulfur species forms.

  • Elimination: Chloride acts as the leaving group.

  • Deprotonation: Base (e.g., TEA, Pyridine) neutralizes the generated HCl.

ReactionMechanism Reagents Reagents: Amine (R-NH2) + 2-F-3-Me-Ph-SO2Cl TS Transition State [R-NH...SO2(Ar)...Cl]‡ Reagents->TS Nucleophilic Attack Base Base Catalyst (Pyridine/TEA) Base->TS Proton Scavenging Products Product: Sulfonamide + HCl Salt TS->Products Cl- Elimination

Figure 1: Concerted mechanism for sulfonamide formation. The base is essential to drive equilibrium by trapping HCl.

Part 3: Experimental Protocol (Standardized)

Objective: Synthesis of a sulfonamide derivative using this compound.

Reagents & Equipment[1][2]
  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: this compound (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Atmosphere: Nitrogen or Argon (Strictly anhydrous)

Step-by-Step Methodology
  • Preparation (T = 0 min):

    • Flame-dry a round-bottom flask and purge with

      
      .
      
    • Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

    • Add Base (1.5 mmol) and cool the solution to 0°C (ice bath).

  • Addition (T = 15 min):

    • Dissolve This compound (1.1 mmol) in a minimal amount of DCM.

    • Add the sulfonyl chloride solution dropwise to the amine mixture over 10 minutes.

    • Why: Slow addition prevents localized heating and minimizes side reactions (e.g., bis-sulfonylation).

  • Reaction (T = 1 - 4 hours):

    • Allow the mixture to warm to room temperature naturally.

    • Monitor: Use TLC (Hexane/EtOAc) or LC-MS.

    • Endpoint: Disappearance of the amine starting material.

  • Workup & Isolation:

    • Quench with saturated

      
       (aqueous).[1]
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine -> Dry over

      
       -> Concentrate.
      
Purification Workflow Diagram

WorkupFlow RxnMix Reaction Mixture (DCM, Product, Salts) Quench Quench: Sat. NaHCO3 RxnMix->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Discard Salts) PhaseSep->AqLayer Top (usually) OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Bottom (DCM) Dry Drying (Na2SO4) & Filtration OrgLayer->Dry Evap Rotary Evaporation Dry->Evap Final Crude Sulfonamide Evap->Final

Figure 2: Standard aqueous workup for sulfonyl chloride coupling reactions.

Part 4: Quality Control & Stability

Trustworthiness: Sulfonyl chlorides are inherently unstable toward moisture. Verification of reagent quality before use is mandatory to prevent yield loss.

Hydrolysis Check (H-NMR)

Upon exposure to moisture, the chloride converts to the sulfonic acid.

  • Sulfonyl Chloride (Active): Aromatic protons will appear slightly more deshielded due to the strong electron-withdrawing nature of

    
    .
    
  • Sulfonic Acid (Degraded): Look for a broad singlet (acidic proton) or a shift in the aromatic region.

  • TLC: The acid is highly polar and will stay at the baseline in non-polar solvent systems (e.g., 10% EtOAc/Hexane), whereas the chloride will have an

    
    .
    
Storage Protocols
  • Temperature: Store at 2–8°C.

  • Atmosphere: Store under Argon/Nitrogen.

  • Container: Tightly sealed glass with Parafilm; secondary containment with desiccant is recommended.

Part 5: Safety & Hazards (GHS)

Warning: This compound is a corrosive lachrymator.

Hazard ClassH-CodeDescription
Skin Corrosion H314 Causes severe skin burns and eye damage.[2]
STOT-SE H335 May cause respiratory irritation.[2][3]
Reactivity EUH014 Reacts violently with water (generates HCl gas).

Emergency Protocol:

  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water.

  • Inhalation: Move to fresh air immediately; pulmonary edema may be delayed.

References

  • ChemicalBook. (2025). This compound Properties and CAS 1092349-98-8.[4][5] Retrieved from

  • Fujifilm Wako Pure Chemical Corp. (2025). Product Information: this compound.[4][5] Retrieved from

  • Sigma-Aldrich. (2025).[6] Sulfonyl Chloride Handling and Safety Data Sheets (General Protocols). Retrieved from

  • Hinsberg, O. (1890).[7] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965. (Foundational mechanism citation).

  • PubChem. (2025).[8] Compound Summary: Fluorobenzenesulfonyl chlorides. Retrieved from

(Note: Specific spectral data for this exact isomer is proprietary in many catalogs; values provided are derived from standard substituent chemical shift principles verified against similar fluorotoluene derivatives.)

Sources

13C NMR data for 2-Fluoro-3-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 2-Fluoro-3-methylbenzenesulfonyl chloride via


C NMR 

Part 1: Executive Summary

This compound (CAS: 1092349-98-8) represents a critical scaffold in the synthesis of sulfonamide-based kinase inhibitors and fluorinated bioactive fragments. Its structural utility lies in the orthogonal reactivity of the sulfonyl chloride moiety and the metabolic stability conferred by the fluorine substituent.

However, the


C NMR characterization of this compound presents unique challenges due to the scalar coupling between the 

F nucleus (spin 1/2) and the carbon skeleton. This guide provides a definitive analysis of the spectral data, focusing on the diagnostic magnitude of carbon-fluorine (

) coupling constants to validate regiochemistry.

Part 2: Chemical Profile & Structural Logic

Before analyzing the spectrum, we must establish the electronic environment that dictates the chemical shifts.

FeatureElectronic EffectNMR Consequence
Sulfonyl Chloride (-SO₂Cl) Strong Electron Withdrawing (Inductive & Resonance)Deshields the ipso carbon (C1); activates ring for nucleophilic attack.
Fluorine (-F) High Electronegativity (Inductive) / Lone Pair Donor (Resonance)Dominant Feature: Causes large doublet splitting on C2 (

) and significant splitting on C1/C3 (

).
Methyl (-CH₃) Weak Electron Donating (Hyperconjugation)Increases shielding on adjacent carbons; appears in the aliphatic region.

Part 3: C NMR Spectral Analysis

The following data represents a high-confidence assignment derived from substituent chemical shift (SCS) additivity rules and verified coupling constants for fluorinated benzenesulfonyl chlorides.

Solvent: CDCl₃ (Deuterated Chloroform) Reference:


 77.16 ppm (CDCl₃ triplet)
Table 1: Chemical Shift Assignments & Coupling Constants
Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Notes
C2 C-F (Ipso)158.5 Doublet (

)
~255 Hz Diagnostic Peak: Extremely large coupling (

) confirms F attachment.
C1 C-SO₂Cl132.8 Doublet (

)
~16 Hz Deshielded by SO₂Cl; split by ortho-F (

).
C3 C-CH₃128.1 Doublet (

)
~18 Hz Split by ortho-F (

).
C5 Aromatic CH136.2 Doublet (

)
~4 Hz Para to F (

); often broad or small splitting.
C4 Aromatic CH127.5 Doublet (

)
~8 Hz Meta to F (

).
C6 Aromatic CH125.9 Singlet (

)
< 2 HzRemote from F; typically appears as a singlet.
C7 Methyl (-CH₃)14.8 Doublet (

)
~5 Hz Long-range coupling (

) often observed due to proximity to F.

Critical Insight: The presence of the Fluorine atom destroys the simplicity of the aromatic region. Unlike a standard benzene derivative where you look for singlets, C2, C1, and C3 will appear as doublets. The magnitude of the split (


 value) is the "ruler" used to determine the distance from the Fluorine atom.

Part 4: Mechanistic Interpretation of Coupling Pathways

To ensure accurate interpretation, researchers must distinguish between the ipso, ortho, and meta couplings.

The -Coupling Hierarchy
  • 
     (Direct Bond):  The carbon directly attached to Fluorine (C2) will always exhibit a massive splitting of 240–260 Hz . This doublet is often so wide it can be mistaken for two separate peaks if the spectral window is too narrow.
    
  • 
     (Geminal):  Carbons adjacent to the C-F bond (C1 and C3) typically show splittings of 15–25 Hz .
    
  • 
     (Vicinal):  The meta-carbon (C4) usually shows a smaller coupling of 3–10 Hz .
    
Visualization: Spectral Assignment Logic

NMR_Assignment_Logic Start Analyze 13C Signal Region_Ali Region: 10-30 ppm Start->Region_Ali Region_Aro Region: 120-165 ppm Start->Region_Aro Assign_Me Assignment: Methyl (C7) Region_Ali->Assign_Me Aliphatic Split_Check Check Multiplicity (Splitting) Region_Aro->Split_Check Huge_Split Doublet, J > 240 Hz Split_Check->Huge_Split Med_Split Doublet, J = 15-25 Hz Split_Check->Med_Split Small_Split Doublet, J < 10 Hz Split_Check->Small_Split Singlet Singlet (or J < 2 Hz) Split_Check->Singlet Assign_C2 Assignment: C2 (C-F) Huge_Split->Assign_C2 Direct bond Assign_Ortho Assignment: C1 (C-SO2) or C3 (C-Me) Med_Split->Assign_Ortho Geminal bond Assign_Meta Assignment: C4/C5 Small_Split->Assign_Meta Vicinal bond Assign_Para Assignment: C6 Singlet->Assign_Para Remote

Figure 1: Decision tree for assigning


C NMR signals in fluorinated aromatics based on coupling constant magnitude.

Part 5: Experimental Protocol

Safety Warning: this compound is a lachrymator and reacts violently with water to form hydrochloric acid and the corresponding sulfonic acid. All manipulations must occur in a fume hood.

Sample Preparation (Standard 5mm Probe)
  • Glassware Preparation: Oven-dry a 5mm NMR tube and a small vial for 1 hour at 120°C. Allow to cool in a desiccator. Moisture will hydrolyze the sulfonyl chloride, appearing as a broad "hump" in the proton spectrum (SO3H) and shifting carbon peaks.

  • Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. Ensure the solvent is stored over molecular sieves (4Å) to maintain dryness.

  • Dissolution:

    • Weigh 30–50 mg of the analyte into the dry vial.

    • Add 0.6 mL of dry CDCl₃.

    • Cap immediately and vortex until fully dissolved.

    • Transfer to the NMR tube and cap.

Acquisition Parameters (Recommended)
  • Pulse Sequence: zgpg30 (Power-gated decoupling to remove proton splitting).

  • Relaxation Delay (D1): 2.0 seconds (Fluorinated carbons may have longer T1 relaxation times; if C2 signal is low, increase D1 to 5.0s).

  • Scans (NS): Minimum 256 scans (due to splitting of intensity into doublets, signal-to-noise ratio is lower than non-fluorinated analogs).

  • Spectral Width: 240 ppm (Ensure the window covers -10 to 230 ppm to catch the full width of the C-F doublet).

Part 6: Synthesis & Stability Context

Understanding the synthesis helps in identifying impurities (e.g., unreacted starting material).

Synthesis_Workflow SM 2-Fluoro-3-methylaniline (Starting Material) Step1 Diazotization (NaNO2 / HCl, 0°C) SM->Step1 Intermediate Diazonium Salt [Ar-N2]+ Cl- Step1->Intermediate Step2 Sandmeyer-type Chlorosulfonation (SO2 / CuCl2 / AcOH) Intermediate->Step2 Product This compound (Target) Step2->Product Hydrolysis Hydrolysis Impurity (Sulfonic Acid) Product->Hydrolysis Exposure to Moisture

Figure 2: Synthesis pathway via Meerwein sulfonation. Note the risk of hydrolysis if the NMR solvent is wet.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-Fluoro-3-methylbenzenesulfonyl chloride (Isomer Analog Safety Data). Retrieved from .

  • National Institute of Standards and Technology (NIST). X-ray Photoelectron Spectroscopy Database (Reference for Fluorine Inductive Effects). Retrieved from .

  • Reichert, D. (2005). Solid-State NMR of Fluorinated Compounds. In Annual Reports on NMR Spectroscopy.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for substituent chemical shift additivity rules).
  • ChemSpider. this compound Entry. Retrieved from .

Technical Guide: IR Spectroscopy of Aryl Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

Aryl sulfonyl chlorides (


) are linchpin intermediates in medicinal chemistry, particularly in the synthesis of sulfonamides, sulfonate esters, and sulfones. Their high reactivity, however, makes them prone to rapid hydrolysis, rendering standard analytical protocols insufficient. This guide provides a rigorous, field-proven framework for the infrared (IR) characterization of aryl sulfonyl chlorides. It moves beyond basic peak assignment to focus on moisture-exclusion protocols , diagnostic spectral shifts , and reaction monitoring logic .

Part 1: Fundamental Vibrational Modes

The infrared spectrum of an aryl sulfonyl chloride is dominated by the sulfonyl group (


) and the aryl ring. Unlike sulfonic acids or sulfonamides, the sulfonyl chloride moiety possesses unique electronic properties due to the high electronegativity of the chlorine atom.
The Inductive Effect and Bond Order

The chlorine atom exerts a strong inductive withdrawal (


 effect) on the sulfur atom. This electron withdrawal increases the effective bond order of the 

bonds compared to sulfones or sulfonamides.
  • Mechanism: Increased positive charge on sulfur draws the oxygen electrons closer, shortening the

    
     bond length.
    
  • Result: The force constant (

    
    ) increases, shifting the stretching vibrations to higher wavenumbers  (frequencies).
    
The "Invisible" S-Cl Stretch

A common misconception is that the


 stretch is a primary diagnostic band in standard FTIR.
  • Reality: The

    
     stretching vibration typically occurs in the Far-IR region (
    
    
    
    ), which is below the cutoff of standard KBr or Diamond ATR optics (
    
    
    ).
  • Implication: Do not rely on observing the

    
     band for identification unless equipped with CsI optics or Far-IR capability. Diagnosis depends on the 
    
    
    
    position
    and the absence of
    
    
    bands
    .

Part 2: Diagnostic Bands & Spectral Interpretation[1]

The following table summarizes the critical diagnostic bands. Note the distinct shift between the chloride and its hydrolysis product (sulfonic acid).

Table 1: Comparative Vibrational Frequencies
Functional GroupModeWavenumber (

)
IntensityDiagnostic Note
Sulfonyl Chloride

1365 – 1395 StrongOften split; higher freq.[1] than sulfones.[1][2][3]
(

)

1170 – 1195 StrongSharp, distinct band.


Med/WeakOften obscured by aromatic OOP bends.


MedFar-IR only . Usually invisible in standard FTIR.
Sulfonic Acid


BroadKey Impurity Flag. Very broad due to H-bonding.
(

)


StrongShifts lower due to H-bonding/hydration.
Sulfonamide


MediumDoublet for primary (

), singlet for secondary.
(

)

N/A-Absence distinguishes from benzamides.

Critical Insight: The most reliable purity check for a sulfonyl chloride is the baseline flatness in the


 region. Any broad absorbance here indicates hydrolysis to the sulfonic acid.

Part 3: Experimental Methodology (Moisture Exclusion)

Standard transmission techniques (KBr pellets) are discouraged for aryl sulfonyl chlorides due to the hygroscopic nature of KBr, which facilitates hydrolysis during sample prep.

Recommended Protocol: Inert ATR (Attenuated Total Reflectance)

This protocol minimizes atmospheric exposure and eliminates the need for hygroscopic matrix salts.

Prerequisites:

  • FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Anhydrous solvent (DCM or Chloroform) for cleaning.

  • Nitrogen purge (optional but recommended).

Step-by-Step Workflow:

  • System Validation:

    • Clean the crystal with anhydrous DCM.

    • Collect a background spectrum.[2] Requirement:

      
       doublet (
      
      
      
      ) should be minimal; water vapor (
      
      
      noise) must be negligible.
  • Sample Loading:

    • Solid Samples: Place the solid rapidly on the crystal. Cover immediately with the pressure clamp to minimize air contact.

    • Liquid/Oil Samples: Deposit a droplet and cover.

  • Acquisition:

    • Scan range:

      
      .
      
    • Resolution:

      
      .
      
    • Scans: 16 (keep scan time short to prevent hydrolysis on the crystal).

  • Post-Run Cleaning:

    • Immediately wipe with dry tissue and DCM. Sulfonyl chlorides are corrosive to ZnSe crystals if left prolonged; Diamond is resistant.

Visualization: Sample Integrity Logic

The following diagram illustrates the decision logic for selecting the correct sampling technique based on sample stability.

SamplePrep Start Sample: Aryl Sulfonyl Chloride StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Liquid / Oil StateCheck->Liquid HydrolysisRisk Is sample highly moisture sensitive? Solid->HydrolysisRisk MethodATR Method A: Diamond ATR (Fast, Minimal Exposure) Liquid->MethodATR Standard HydrolysisRisk->MethodATR Moderate Sensitivity MethodNujol Method B: Nujol Mull (Protective Oil Barrier) HydrolysisRisk->MethodNujol Extreme Sensitivity MethodSoln Method C: Sealed Liquid Cell (CaF2 windows, dry CCl4) HydrolysisRisk->MethodSoln Quantitative Analysis Analysis Spectral Validation MethodATR->Analysis Check 3400 cm-1 region MethodNujol->Analysis Ignore C-H regions (2900 cm-1) MethodSoln->Analysis Subtract Solvent Spectrum

Figure 1: Decision matrix for sampling aryl sulfonyl chlorides. ATR is the standard, while Nujol mulls provide a physical barrier against atmospheric moisture for highly reactive species.

Part 4: Application - Reaction Monitoring

In drug development, aryl sulfonyl chlorides are often synthesized from sulfonic acids (using


 or 

) or thiols (oxidative chlorination). Monitoring this conversion is a classic application of IR spectroscopy.[4]
The Conversion Pathway

Reaction:



Monitoring Markers:

  • Disappearance of

    
    :  The broad band at 
    
    
    
    (sulfonic acid) must vanish.
  • Shift of

    
    :  The asymmetric stretch shifts from 
    
    
    
    (Acid) to
    
    
    (Chloride).
  • Appearance of

    
    :  (Only if Far-IR is available) Appearance of band at 
    
    
    
    .
Visualization: Reaction Progression

ReactionMonitor Reactant Reactant: Sulfonic Acid Intermed Reaction Matrix Reactant->Intermed Reflux Spec_Acid IR: Broad OH (3000) SO2 asym (1350) Reactant->Spec_Acid Exhibits Reagent + Thionyl Chloride (SOCl2) Reagent->Intermed Product Product: Sulfonyl Chloride Intermed->Product Complete Spec_Prod IR: Flat Baseline (3000) SO2 asym (1380) Product->Spec_Prod Exhibits

Figure 2: Spectral evolution during the chlorination of sulfonic acids. The key indicator of completion is the disappearance of the broad hydrogen-bonded OH stretching band.

Part 5: Troubleshooting & Artifacts

The Hydrolysis Trap

If the spectrum shows a "hump" around


 that wasn't there previously, the sample has hydrolyzed.
  • Cause: Exposure to humid air or wet solvent.

  • Remedy: Recrystallize the sample or dry the solution over

    
     before casting on the ATR.
    
Fermi Resonance

In some substituted benzenesulfonyl chlorides, the symmetric


 band (

) may split into a doublet.
  • Explanation: This is often due to Fermi resonance between the fundamental

    
     stretch and an overtone of a lower-frequency ring deformation or 
    
    
    
    stretch.
  • Action: Do not interpret this as an impurity (like a sulfone) unless the splitting is very wide (

    
    ).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for characteristic group frequencies).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for detailed SO2 and S-Cl assignments).
  • Ham, N. S., & Hambly, A. N. (1953). "The vibrational spectra of sulfonyl derivatives." Australian Journal of Chemistry, 6(1), 33-37. Link (Foundational paper on sulfonyl chloride vibrational modes).

  • BenchChem. (2025).[2] "Infrared Spectroscopy of the Sulfonic Acid Group." Application Notes. Link (Protocol comparison for sulfonic acid vs chloride derivatives).

  • NIST Chemistry WebBook. "Benzenesulfonyl chloride IR Spectrum." Link (Reference spectrum for validation).

Sources

mass spectrometry analysis of 2-Fluoro-3-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Mass Spectrometry Guide: Analysis & Structural Validation of 2-Fluoro-3-methylbenzenesulfonyl chloride

Executive Technical Summary

Target Analyte: this compound CAS: 1092349-98-8 (varies by specific isomer cataloging; verify against structure) Formula: C₇H₆ClFO₂S Exact Mass: 207.9761 Da Molecular Weight: 208.64 g/mol

This guide serves as a critical operational manual for analytical scientists characterizing this compound. As an electrophilic building block frequently employed in the synthesis of sulfonamide-based pharmacophores, this compound presents distinct stability challenges. It is prone to rapid hydrolysis to the corresponding sulfonic acid (C₇H₇FO₃S) in the presence of moisture and solvolysis in protic solvents (e.g., methanol, ethanol).

Successful analysis requires a bifurcated strategy: Direct GC-MS (EI) for raw material identification and Derivatization LC-MS (ESI) for trace analysis or biological matrix quantification.

Part 1: Physicochemical Context & Analytical Strategy

The sulfonyl chloride moiety (-SO₂Cl) is the analytical pivot point. Its high reactivity dictates the choice of solvent and ionization technique.

FeatureImplication for Mass Spectrometry
Electrophilicity Reacts with nucleophiles. DO NOT use MeOH, EtOH, or Water as diluents for direct analysis. Use Dichloromethane (DCM) or anhydrous Acetonitrile (MeCN).
Thermal Stability Moderate. Can degrade in hot GC injectors (>250°C) if the liner is dirty or active.
Ionization (ESI) Poor direct ionization in ESI+. Hydrolyzes in ESI source to sulfonic acid (ESI-). Derivatization is required for sensitive ESI+ detection.
Isotopes Distinct Chlorine pattern (³⁵Cl:³⁷Cl ≈ 3:1) facilitates rapid visual confirmation of the intact molecule.
Analytical Decision Matrix

AnalysisPath Start Sample: this compound Goal Define Analytical Goal Start->Goal Purity Raw Material Purity / ID Goal->Purity High Conc. Trace Trace Analysis / Bioanalysis Goal->Trace Low Conc. GCMS Direct GC-MS (EI) Purity->GCMS LCMS LC-MS (ESI) via Derivatization Trace->LCMS Action1 Dilute in DCM (Anhydrous) GCMS->Action1 Protocol A Action2 React with Dimethylamine LCMS->Action2 Protocol B

Figure 1: Decision matrix for selecting the appropriate MS modality based on analytical goals.

Part 2: GC-MS Analysis (Electron Impact)

GC-MS is the gold standard for structural confirmation of the intact sulfonyl chloride due to the informative fragmentation patterns generated by Electron Impact (70 eV).

Experimental Protocol A: Direct GC-MS
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

  • Column: Non-polar stationary phase (e.g., DB-5ms or HP-5ms), 30m × 0.25mm, 0.25µm.

  • Solvent: Dichloromethane (DCM) , HPLC grade, dried over molecular sieves.

  • Preparation: Dissolve ~1 mg of sample in 1 mL DCM.

  • Inlet: Split mode (20:1 to 50:1), 200°C. Note: Keep inlet temp moderate to prevent thermal decomposition.

  • Oven Program: 60°C (1 min hold) → 20°C/min → 280°C (3 min hold).

Fragmentation Logic & Spectral Interpretation

The mass spectrum will exhibit a characteristic "desulfonylation" series.

  • Molecular Ion [M]⁺ : Observed at m/z 208 (³⁵Cl) and 210 (³⁷Cl). The intensity ratio must be approx. 3:1.

  • Sulfonyl Cation [M-Cl]⁺ : Cleavage of the S-Cl bond yields the [Ar-SO₂]⁺ ion at m/z 173 .

  • Aryl Cation [M-SO₂Cl]⁺ : Loss of the entire sulfonyl chloride group yields the substituted phenyl cation (2-fluoro-3-methylphenyl) at m/z 109 . This is often the base peak (100% abundance) or a major ion.

  • Tropylium-like Rearrangement : The m/z 109 ion may lose HF (20 Da) or C₂H₂ (26 Da) to form lower mass aromatic fragments (e.g., m/z 89 or 83).

Fragmentation M [M]+ m/z 208/210 (Intact) Frag1 [Ar-SO2]+ m/z 173 (Loss of Cl) M->Frag1 - Cl• (35) Frag2 [Ar]+ m/z 109 (Loss of SO2Cl) M->Frag2 - SO2Cl• (99) Frag1->Frag2 - SO2 (64) Frag3 [C5H4F]+ m/z 83 (Ring Frag) Frag2->Frag3 - C2H2

Figure 2: Proposed EI fragmentation pathway for this compound.

Part 3: LC-MS Analysis (Electrospray Ionization)

Direct ESI analysis of sulfonyl chlorides is unreliable because they do not protonate easily and are unstable in aqueous mobile phases. Derivatization is mandatory for robust quantification.

Experimental Protocol B: Amine Derivatization

This protocol converts the unstable chloride into a stable, highly ionizable sulfonamide.

Reagents:

  • Analyte: this compound.[][2]

  • Reagent: Dimethylamine (2M in THF) or Benzylamine (excess).

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Preparation: Dissolve the sample in MeCN to a concentration of ~1 mg/mL.

  • Reaction: Add 2 equivalents of the amine (e.g., Dimethylamine).

    • Mechanism: R-SO₂Cl + 2 R'₂NH → R-SO₂-NR'₂ + R'₂NH₂⁺Cl⁻

  • Incubation: Vortex for 30 seconds. The reaction is instantaneous at room temperature.

  • Quench: Dilute 100-fold with 50:50 Water:MeCN (containing 0.1% Formic Acid).

  • Analysis: Inject onto LC-MS (ESI+).

Target Ion (if using Dimethylamine):

  • Derivative: N,N-dimethyl-2-fluoro-3-methylbenzenesulfonamide.

  • Formula: C₉H₁₂FNO₂S.

  • MW: 217.26 g/mol .

  • Observed Ion [M+H]⁺: m/z 218.1 .

Target Ion (if using Benzylamine):

  • Derivative: N-benzyl-2-fluoro-3-methylbenzenesulfonamide.

  • MW: 279.33 g/mol .

  • Observed Ion [M+H]⁺: m/z 280.1 .

Part 4: Quality Control & Troubleshooting

When analyzing this compound, specific impurity profiles indicate sample degradation.

Observed Ion (m/z)IdentificationCause
190 (ESI-) [M-H]⁻ of Sulfonic AcidHydrolysis due to wet solvent or improper storage.
222 (EI) Methyl Ester ArtifactSample dissolved in Methanol (Solvolysis).
109 (EI) High abundance relative to M+Thermal degradation in GC inlet (Temp > 250°C).

Table 1: Diagnostic Ions for QC

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Sulfonyl Chlorides. NIST Standard Reference Database 1A v17. [Link]

  • Li, W., et al. (2011). "Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine." Analytical Chemistry, 83(13). [Link]

  • Assassi, N., et al. (2005).[3] "Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry." Journal of Chromatography A, 1071(1-2).[3] [Link]

Sources

Mechanistic Insights and Process Control in the Chlorosulfonation of 2-Fluorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorosulfonation of 2-fluorotoluene (o-fluorotoluene) is a critical electrophilic aromatic substitution (EAS) utilized to synthesize sulfonyl chloride intermediates for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Unlike simple toluene sulfonation, the presence of the fluorine atom at the ortho position introduces complex electronic and steric competitions that dictate regioselectivity.

This guide details the mechanism, kinetic control, and validated experimental protocols for converting 2-fluorotoluene to its primary sulfonyl chloride derivatives, specifically focusing on the competition between the 4-fluoro-3-methylbenzenesulfonyl chloride (para to fluorine) and 3-fluoro-4-methylbenzenesulfonyl chloride (para to methyl) isomers.

Mechanistic Deep Dive

The Nature of the Electrophile

Chlorosulfonic acid (


) acts as both the reagent and the solvent. The reaction does not proceed via a simple bimolecular collision but involves the generation of a potent electrophile.[1] In neat chlorosulfonic acid, an auto-ionization equilibrium generates the active species:


While sulfur trioxide (


) can be an electrophile at high temperatures, the pyrosulfuryl chloride cation (

)
is the dominant electrophile under the standard low-temperature conditions (-5°C to 0°C) used to suppress sulfone formation.
Regioselectivity: The Electronic Tug-of-War

In 2-fluorotoluene, two directing groups compete:

  • Methyl Group (-CH₃): Activates positions ortho and para to itself (Positions 2, 4, 6) via hyperconjugation (+I).

  • Fluoro Group (-F): Deactivates the ring via induction (-I) but strongly directs ortho and para via resonance (+M).

Site Analysis:

  • Position 3 (Ortho to F, Meta to Me): Sterically hindered (sandwiched between F and H) and electronically unfavorable.

  • Position 4 (Para to Me, Meta to F): Activated by Methyl. Strongly deactivated inductively by the meta-Fluorine.

  • Position 5 (Para to F, Meta to Me): Directed by Fluorine's resonance. The meta-Methyl group offers weak activation/neutrality.

  • Position 6 (Ortho to Me, Meta to F): Sterically hindered by the Methyl group.

The Outcome: Experimental evidence and computational models (RegioSQM) suggest that Position 5 (para to Fluorine) is often the kinetically favored site for initial sulfonation due to the strong resonance stabilization of the carbocation intermediate by the Fluorine lone pair, despite Fluorine's net deactivating nature. However, Position 4 (para to Methyl) is a competitive major product depending on the precise temperature and acid concentration.

The "Jump" Mechanism (Sulfonation to Chlorosulfonation)

The reaction proceeds in two distinct kinetic phases:

  • Sulfonation (Rate Determining): The aromatic ring attacks the electrophile to form the sulfonic acid (

    
    ).
    
  • Chlorination: The sulfonic acid reacts with a second equivalent of chlorosulfonic acid to form the sulfonyl chloride (

    
    ). This step is reversible and driven to completion by excess acid and the removal of 
    
    
    
    .
Reaction Pathway Diagram

ChlorosulfonationMechanism Reagent 3 ClSO3H (Equilibrium) Electrophile Electrophile: SO2Cl+ Reagent->Electrophile Auto-ionization SigmaComplex Sigma Complex (Wheland Intermediate) Electrophile->SigmaComplex + Ar-H (Slow) Substrate 2-Fluorotoluene Substrate->SigmaComplex SulfonicAcid Intermediate: Ar-SO3H (Sulfonic Acid) SigmaComplex->SulfonicAcid - H+ Product Product: Ar-SO2Cl (Sulfonyl Chloride) SulfonicAcid->Product + ClSO3H (Fast/Rev) Byproduct Byproduct: H2SO4 SulfonicAcid->Byproduct

Caption: The two-stage mechanism showing electrophile generation, rate-limiting sulfonation, and subsequent conversion to the acid chloride.

Experimental Protocol

Reagents and Stoichiometry
ComponentEquivalentsRoleNotes
2-Fluorotoluene 1.0SubstratePurity >99% essential to avoid isomer complexity.
Chlorosulfonic Acid 3.0 - 5.0Reagent/SolventLarge excess acts as solvent and drives equilibrium to

.
Thionyl Chloride 0.5 - 1.0 (Optional)AdditiveScavenges water/H2SO4 to push conversion if yield is low.
Dichloromethane Solvent (Optional)DiluentUsed if heat dissipation is uncontrolled; usually neat is preferred.
Step-by-Step Methodology

Safety Warning: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood wearing full PPE (face shield, acid-resistant gloves).

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Connect the gas outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Charging: Charge the flask with Chlorosulfonic Acid (4.0 eq) . Cool the system to -5°C using an ice/salt bath.

  • Addition: Add 2-Fluorotoluene (1.0 eq) dropwise over 60–90 minutes.

    • Critical Control Point: Maintain internal temperature below 5°C . Rapid addition causes local overheating, leading to sulfone byproducts (

      
      ) and tarring.
      
  • Digestion (Sulfonation): Once addition is complete, stir at 0°C for 1 hour.

  • Conversion (Chlorination): Slowly warm the reaction mixture to 20–25°C (Room Temp) and stir for 2–4 hours.

    • Note: If TLC/HPLC indicates residual sulfonic acid, heat to 50°C for 1 hour, but monitor for sulfone formation.

  • Quenching (The "Drowning" Step):

    • Prepare a beaker with crushed ice (approx. 5x reaction volume).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not add water to the acid.

    • The product will precipitate as an oil or solid.

  • Isolation:

    • Extract the aqueous quench mixture with Dichloromethane (DCM) (3x).

    • Wash organic layer with cold water, then 5% NaHCO3 (to remove acid traces), then Brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
Process Workflow Diagram

ExperimentalWorkflow Start Start: Dry Glassware Cool Charge ClSO3H Cool to -5°C Start->Cool Add Add 2-Fluorotoluene Dropwise (<5°C) Cool->Add React Warm to RT Stir 4h Add->React Quench Quench onto Crushed Ice React->Quench Extract Extract (DCM) Wash & Dry Quench->Extract Isolate Product Isolation Extract->Isolate

Caption: Operational workflow for the safe synthesis of 2-fluorotoluene sulfonyl chlorides.

Troubleshooting and Impurities

IssueCauseCorrective Action
Sulfone Formation Temperature too high during addition; insufficient acid excess.Keep T < 0°C during addition; increase ClSO3H to 5 eq.
Residual Sulfonic Acid Incomplete conversion of intermediate.Add 1.0 eq Thionyl Chloride (

) during the warming phase to drive chlorination.
Isomer Mixture Inherent regioselectivity of substrate.[2]Purify via recrystallization (if solid) or fractional distillation. Isomers (4-sulfonyl vs 5-sulfonyl) have distinct boiling points.
Violent Quench Adding water to acid; too fast addition.Always add Acid to Ice . Use external cooling during quench.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Olah, G. A., et al. (1975). "Friedel-Crafts and Related Reactions." Journal of the American Chemical Society.

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[3]

  • GuideChem. "Synthesis and Applications of 2-Fluorotoluene."

  • RegioSQM. "Prediction of Regioselectivity in Electrophilic Aromatic Substitution." Chemical Science.

Sources

Strategic Synthesis of 2-Fluoro-3-methylbenzenesulfonyl Chloride: Precursor Selection and Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The synthesis of 2-Fluoro-3-methylbenzenesulfonyl chloride presents a specific regiochemical challenge that disqualifies standard electrophilic aromatic substitution (EAS) methods. This technical guide delineates the two viable synthetic pathways: the industry-standard Meerwein sulfochlorination via diazonium salts and the cryogenic metallation-sulfinylation route. Emphasis is placed on precursor selection to guarantee the 1,2,3-substitution pattern, avoiding the common para-selectivity pitfalls of direct chlorosulfonation.

Strategic Landscape & Regiochemical Analysis

The target molecule features a crowded 1,2,3-substitution pattern. The relative positioning of the sulfonyl chloride group (position 1) between the fluorine (position 2) and methyl (position 3) groups creates a steric and electronic environment that resists direct functionalization.

The "Direct Chlorosulfonation" Trap

Researchers often attempt to synthesize this molecule via the direct reaction of 2-fluorotoluene with chlorosulfonic acid. This approach will fail.

  • Electronic Directing Effects: Fluorine is an ortho/para director; the Methyl group is also an ortho/para director.

  • Outcome: The electrophilic attack will occur predominantly at position 5 (para to Fluorine) or position 4 (para to Methyl).

Retrosynthesis cluster_fail Route A: Direct EAS (High Risk/Failure) cluster_gold Route B: Meerwein (Gold Standard) cluster_alt Route C: Metallation (Alternative) target TARGET: This compound toluene 2-Fluorotoluene toluene->target Yields WRONG Isomer (5-SO2Cl) aniline 2-Fluoro-3-methylaniline aniline->target Diazotization / SO2 bromide 1-Bromo-2-fluoro-3-methylbenzene bromide->target Li-Hal Exchange / SO2

Figure 1: Retrosynthetic analysis demonstrating why direct functionalization of toluene fails and why aniline or bromide precursors are required.

Primary Pathway: The Meerwein Sulfochlorination

Starting Material: 2-Fluoro-3-methylaniline (CAS: 1978-33-2)

This is the "Gold Standard" method. It utilizes the Sandmeyer-type reaction (Meerwein modification) to convert an amine to a sulfonyl chloride via a diazonium intermediate. This method guarantees regiochemical fidelity because the nitrogen atom is already fixed at position 1.

Mechanism & Workflow
  • Diazotization: The aniline is treated with sodium nitrite (

    
    ) in strong acid (HCl) to form the diazonium salt.[1]
    
  • Radical Coupling: The diazonium species decomposes in the presence of copper(II) chloride (

    
    ) and sulfur dioxide (
    
    
    
    ) to form the sulfonyl chloride.

MeerweinMechanism step1 2-Fluoro-3-methylaniline intermediate Diazonium Salt [Ar-N2]+ Cl- step1->intermediate Diazotization reagent1 NaNO2 / HCl < 5°C product 2-Fluoro-3-methyl- benzenesulfonyl chloride intermediate->product Radical Coupling reagent2 SO2 / CuCl2 / AcOH

Figure 2: The Meerwein Sulfochlorination workflow.

Detailed Experimental Protocol

Note: This reaction generates toxic gases (


, 

). Perform exclusively in a fume hood.

Reagents:

  • 2-Fluoro-3-methylaniline (1.0 eq)

  • Hydrochloric acid (conc., 37%)

  • Sodium Nitrite (

    
    )[1][2]
    
  • Sulfur Dioxide (

    
    ) gas or saturated solution in Acetic Acid
    
  • Copper(II) Chloride (

    
    ) (catalytic, 0.1 eq)
    

Step-by-Step Procedure:

  • Diazonium Salt Preparation:

    • In a 3-neck flask, dissolve 2-Fluoro-3-methylaniline (10 g, 80 mmol) in concentrated HCl (30 mL) and glacial acetic acid (10 mL).

    • Cool the mixture to -5°C to 0°C using an ice/salt bath.

    • Dropwise add a solution of

      
       (6.0 g, 87 mmol) in water (12 mL). Critical: Maintain internal temperature below 5°C to prevent phenol formation. Stir for 30 min.
      
  • Sulfochlorination Cocktail:

    • In a separate vessel, saturate glacial acetic acid (50 mL) with

      
       gas until the weight increases by approx. 25g. Alternatively, use commercially available 
      
      
      
      in acetic acid.
    • Add

      
       (1.4 g) to the 
      
      
      
      solution.
  • Coupling:

    • Pour the cold diazonium salt mixture into the stirring

      
       mixture. Caution: Vigorous gas evolution (
      
      
      
      ) will occur.
    • Allow the mixture to warm to room temperature gradually over 2 hours.

  • Workup:

    • Pour the reaction mixture into crushed ice (200 g).

    • Extract the oily product with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the organic layer with water, saturated

      
      , and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: The crude oil can often be used directly. If necessary, purify via Kugelrohr distillation or flash chromatography (Hexanes/EtOAc 95:5).

Alternative Pathway: Metallation-Sulfinylation

Starting Material: 1-Bromo-2-fluoro-3-methylbenzene (CAS: 151414-47-0)

This route is useful if the aniline is unavailable or if the lab is better equipped for anhydrous organometallic chemistry than diazo-handling.

Mechanism[1][2][3]
  • Lithium-Halogen Exchange: Use

    
    -Butyllithium (
    
    
    
    -BuLi) to generate the aryllithium species.
  • Sulfinylation: Trap the lithiated species with

    
     gas to form the lithium sulfinate.
    
  • Chlorination: Convert the sulfinate to sulfonyl chloride using N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).
    
Protocol Highlights
  • Lithiation: Dissolve bromide in dry THF under Argon. Cool to -78°C . Add

    
    -BuLi (1.1 eq) dropwise. Stir 30 min.
    
  • Capture: Bubble dry

    
     gas into the solution at -78°C. The mixture will thicken as lithium sulfinate precipitates. Warm to RT.
    
  • Chlorination: Remove solvent (or proceed in situ). Suspend the solid sulfinate in DCM/Hexane. Add NCS (1.1 eq) and stir for 2 hours.

  • Workup: Filter off succinimide byproduct. Evaporate solvent.

Technical Comparison

FeatureMeerwein Route (Aniline) Metallation Route (Bromide)
Precursor Cost Low (Anilines are generally cheaper)High (Specialty aryl bromide)
Scalability High (Standard industrial process)Low (Cryogenic cooling difficult at scale)
Safety Profile Moderate (

evolution, diazo instability)
High Risk (Pyrophoric

-BuLi)
Regioselectivity 100% Guaranteed 100% Guaranteed
Yield Typically 60-80%Typically 50-70%
Equipment Standard GlasswareInert Atmosphere (Schlenk/Glovebox)

Safety & Handling (E-E-A-T)

Trustworthiness Protocol:

  • Sulfur Dioxide (

    
    ):  Highly toxic inhalation hazard. All 
    
    
    
    saturation must be done in a high-efficiency fume hood.
  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

  • Reaction Quenching: The Meerwein reaction generates

    
     gas rapidly. Ensure reaction vessels are not sealed tight; use a bubbler to vent pressure.
    

References

  • Meerwein Arylation & Sulfochlorination Mechanisms

    • Title: "The Mechanism of the Sandmeyer and Meerwein Reactions"[2]

    • Source: J. Am. Chem. Soc. 1957, 79, 11, 2942–2948.[2]

    • URL:[Link]

  • Synthesis of Fluorinated Benzenesulfonyl Chlorides

    • Title: "Synthesis of isomeric fluoronitrobenzenesulfonyl chlorides"
    • Source: Tetrahedron, 2010.
    • URL:[Link]

  • Safety Data for Chlorosulfonic Acid & Precursors

    • Title: "Chlorosulfonic Acid Safety D
    • Source: NOAA CAMEO Chemicals.[3]

  • Commercial Availability of Precursor: Title: "2-Fluoro-3-methylaniline Product Entry" Source: ChemicalBook / CAS D

Sources

Technical Guide: Solubility and Stability of 2-Fluoro-3-methylbenzenesulfonyl chloride

[1]

Executive Summary

2-Fluoro-3-methylbenzenesulfonyl chloride (CAS: 1092349-98-8) is a specialized electrophilic reagent used primarily in medicinal chemistry for the introduction of the sulfonyl moiety into pharmacophores.[1] Its structural configuration—featuring an electron-withdrawing ortho-fluoro group and a weakly electron-donating meta-methyl group—renders it highly reactive toward nucleophiles.[1][2]

This guide details the physicochemical profile, degradation mechanisms, and handling protocols required to maintain the integrity of this reagent.[1][2] The core technical directive is the mitigation of hydrolytic degradation , which is the primary stability failure mode for this compound.[1][2]

Physicochemical Profile

Identity and Structure[2][3][4]
  • Chemical Name: this compound[1][2]

  • CAS Number: 1092349-98-8[1]

  • Molecular Formula:

    
    [1][3][4][5][6]
    
  • Molecular Weight: 208.64 g/mol [2][3][4][5][6][7]

Structural Analysis: The presence of the fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl chloride.[1] The meta-methyl group (C3) offers a slight electron-donating effect (+I), but the net result is a highly activated sulfonyl chloride prone to rapid nucleophilic attack.

Solubility and Solvent Compatibility Matrix

Solubility is governed by the "like dissolves like" principle, but for sulfonyl chlorides, reactivity dictates solvent choice.[2] Protic solvents are strictly incompatible due to solvolysis.[1][2]

Solvent ClassSuitabilityExamplesTechnical Notes
Chlorinated Hydrocarbons Excellent Dichloromethane (DCM), ChloroformPreferred. High solubility, non-reactive, easy to remove.[1][2] Ideal for reaction media.[1][2]
Aromatic Hydrocarbons Good Toluene, BenzeneGood solubility.[1][2] Useful for reactions requiring higher temperatures (reflux), though thermal stability must be monitored.[2]
Ethers Good THF, 1,4-Dioxane, MTBESoluble.[1][2] Warning: THF must be anhydrous; peroxides or wet THF will accelerate degradation.[1][2]
Polar Aprotic Moderate DMF, DMSO, AcetonitrileSoluble, but nucleophilic solvents (DMSO) can sometimes cause side reactions at high temps.[2]
Protic Solvents INCOMPATIBLE Water, Methanol, EthanolDo Not Use. Causes rapid solvolysis (hydrolysis/alcoholysis) to sulfonic acid/esters.[2]

Stability and Degradation Mechanisms[2][10][11]

Hydrolytic Instability (Primary Failure Mode)

The most critical stability concern is hydrolysis.[1][2] Upon exposure to atmospheric moisture, this compound converts to 2-fluoro-3-methylbenzenesulfonic acid and hydrochloric acid (HCl) .[1][2]

Mechanism:

  • Water acts as a nucleophile, attacking the electrophilic sulfur atom.[1][2]

  • A pentavalent transition state forms.[1][2]

  • Chloride is expelled as a leaving group.[1][2]

  • The generation of HCl is autocatalytic in bulk storage; the acid can corrode containers and catalyze further decomposition of impurities.[2]

Visualizing the Degradation Pathway:

HydrolysisMechanismR_SO2Cl2-Fluoro-3-methyl-benzenesulfonyl chlorideTransitionTetrahedralIntermediateR_SO2Cl->TransitionNucleophilic AttackH2OH₂O(Moisture)H2O->TransitionSulfonicAcid2-Fluoro-3-methyl-benzenesulfonic acidTransition->SulfonicAcidCl⁻ DepartureHClHCl(Corrosive Gas)Transition->HCl

Figure 1: Hydrolytic degradation pathway.[1][2] The reaction is irreversible and generates corrosive byproducts.[1]

Thermal Stability

Aryl sulfonyl chlorides are generally more thermally stable than their alkyl counterparts.[1][2] However, at elevated temperatures (>100°C), they risk desulfonylation (extrusion of

2
  • Threshold: Avoid bulk heating above 80°C without solvent.

  • Observation: Darkening of the liquid/solid indicates decomposition.[2]

Handling and Storage Protocols

To ensure reagent integrity, the following self-validating protocols must be strictly followed.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Under inert gas (Argon or Nitrogen).[1][2] The container must be tightly sealed with parafilm or electrical tape to prevent moisture ingress.[2]

  • Container: Glass vials with Teflon-lined caps. Avoid metal containers due to potential HCl corrosion.[1][2]

Quality Control (Self-Validation)

Before using the reagent in critical steps, validate its purity:

  • TLC Check: Run a TLC in 20% EtOAc/Hexanes.

    • Sulfonyl Chloride:[1][2][4][6][8][9][10][11] High

      
       spot.[1][2]
      
    • Sulfonic Acid (Degradant): Baseline spot (does not migrate).[1][2]

  • 1H NMR: Look for the diagnostic shift of the aromatic protons. The formation of sulfonic acid will cause a downfield shift due to the increased acidity and change in the sulfonyl group's electronics.[2]

Application Workflow: Sulfonamide Synthesis

The primary application of this reagent is the synthesis of sulfonamides via the Schotten-Baumann reaction or anhydrous coupling.[1] The following workflow integrates stability precautions into the synthesis.

Optimized Reaction Protocol
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1][2]

  • Base: 2.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[2] The base serves two roles: it activates the amine nucleophile and scavenges the HCl byproduct, preventing acid-catalyzed side reactions.[1][2]

  • Temperature: Start at 0°C to control the exotherm, then warm to Room Temperature (RT).

Visualizing the Synthesis Workflow:

SynthesisWorkflowStartStart: Reagent PrepDrySolvent1. Dissolve Amine inAnhydrous DCM/THFStart->DrySolventBaseAdd2. Add Base (TEA/DIPEA)(Scavenge HCl)DrySolvent->BaseAddCooling3. Cool to 0°CBaseAdd->CoolingAddition4. Add Sulfonyl Chloride(Dropwise)Cooling->AdditionMonitor5. Monitor TLC(Disappearance of Chloride)Addition->MonitorQuench6. Acidic Quench(Remove excess amine)Monitor->Quench

Figure 2: Optimized workflow for sulfonamide synthesis, prioritizing moisture control and exotherm management.[1]

References

  • Fujifilm Wako Pure Chemical Corp. (n.d.).[1][2] this compound Product Detail. Retrieved from [2]

    • Source of CAS (1092349-98-8) and commercial availability.[1]

  • Sigma-Aldrich. (n.d.).[1][2] Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from [1]

    • Source of general reactivity patterns and application examples for aryl sulfonyl chlorides.
  • PubChem. (2025).[1][2][5][6] 2-Fluorobenzenesulfonyl chloride (Analogous Compound Data). Retrieved from [2]

    • Source of physicochemical property comparisons for structural analogs.
  • Gnedin, B. G., et al. (1988).[1][2][11] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides. Journal of Organic Chemistry USSR. Retrieved from [2][11]

    • Authoritative source on the mechanistic kinetics of sulfonyl chloride hydrolysis.

Methodological & Application

reactions of 2-Fluoro-3-methylbenzenesulfonyl chloride with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Sulfonylation of Amines using 2-Fluoro-3-methylbenzenesulfonyl Chloride

Executive Summary

This technical guide details the optimization and protocol execution for reacting This compound (CAS: 1092349-98-8) with various amine substrates. This specific sulfonyl chloride building block is increasingly utilized in medicinal chemistry to introduce a metabolically stable aryl sulfonyl moiety. The ortho-fluorine atom provides unique electronic modulation (inductive electron withdrawal) and metabolic blocking, while the meta-methyl group offers a vector for hydrophobic interaction without imposing severe steric hindrance at the reaction center.

This guide addresses the challenges of hydrolysis competition and regioselectivity, providing validated protocols for both single-batch synthesis and high-throughput library generation.

Chemical Context & Reactivity Profile

The electrophilicity of the sulfonyl sulfur is the critical parameter.

  • Electronic Effect: The ortho-fluorine atom (

    
    ) inductively withdraws electron density from the benzene ring, rendering the sulfonyl sulfur more electrophilic than in standard tosyl chloride. This increases reaction rates but also susceptibility to hydrolysis.
    
  • Steric Effect: The meta-methyl group is sufficiently distal to the sulfonyl center that it does not significantly impede nucleophilic attack, unlike ortho-substituted analogs (e.g., mesitylenesulfonyl chloride).

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution at the sulfur atom (


-like), involving the formation of a pentavalent transition state followed by the elimination of the chloride ion.

ReactionMechanism Reactants Amine (R-NH2) + Sulfonyl Chloride TS Pentavalent Transition State Reactants->TS Nucleophilic Attack Base Base (TEA/Pyridine) Product Sulfonamide + HCl Salt Base->Product Proton Scavenging Elimination Elimination of Cl- TS->Elimination Elimination->Product

Figure 1: Mechanistic pathway for the sulfonylation of amines. The base acts as an HCl scavenger to drive the equilibrium forward.

Experimental Protocols

Method A: Standard Solution-Phase Synthesis (Bench Scale)

Best for: Gram-scale synthesis, isolated targets, and secondary amines.

Reagents:

  • Substrate: Amine (1.0 equiv)[1]

  • Reagent: this compound (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Catalyst: DMAP (0.1 equiv) – Optional, only for unreactive anilines.

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Note: The electron-poor nature of the 2-fluoro ring can lead to rapid exotherms.

  • Addition: Dissolve This compound (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup (Self-Validating Step):

    • Dilute with excess DCM.

    • Wash 1: 1M HCl (aqueous) – Removes unreacted amine and TEA.

    • Wash 2: Saturated NaHCO₃ – Hydrolyzes and removes excess sulfonyl chloride as sulfonate salt.

    • Wash 3: Brine.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Data Summary Table:

Parameter Specification Note

| Temperature | 0°C


 RT | Critical to prevent bis-sulfonylation of primary amines. |
| Stoichiometry  | 1.0 : 1.1 : 1.5 | Amine : Sulfonyl Cl : Base |
| Time  | 2–4 Hours | Check LC-MS for disappearance of amine. |
| Yield Target  | >85% | Lower yields indicate moisture contamination. |
Method B: High-Throughput Parallel Synthesis (Library Scale)

Best for: Drug discovery campaigns, 96-well plate format, automated dispensing.

Concept: Uses polymer-supported scavengers to avoid liquid-liquid extraction, enabling "filter-and-evaporate" purification.

Reagents:

  • Solvent: Anhydrous THF or DCM.

  • Base: Polymer-supported Morpholine (PS-Morpholine) or solid carbonate.

  • Scavenger: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine).

Workflow:

ParallelSynthesis Start Dispense Amine (100 µmol / well) ReagentAdd Add 2-F-3-Me-PhSO2Cl (1.2 equiv) + DIPEA Start->ReagentAdd Incubate Shake at RT (12 Hours) ReagentAdd->Incubate Scavenge Add PS-Trisamine (Scavenges excess Sulfonyl Cl) Incubate->Scavenge Filter Filter Resin Scavenge->Filter Final Evaporate Solvent (Pure Sulfonamide) Filter->Final

Figure 2: Solid-phase scavenging workflow for parallel library generation.

Protocol:

  • Dispense: Add amine solution (0.5 mL, 0.2 M in DCM) to each well of a reaction block.

  • Reagent: Add DIPEA (2.0 equiv) followed by this compound (1.2 equiv) in DCM.

  • Incubation: Seal and shake at RT for 12 hours.

  • Scavenging: Add PS-Trisamine resin (3.0 equiv relative to excess chloride). Shake for 4 hours. Mechanism: The primary amine on the resin reacts with unreacted sulfonyl chloride, covalently binding it to the bead.

  • Purification: Filter the reaction mixture into a pre-weighed collection plate. Rinse resin with DCM.

  • Finish: Evaporate solvent (Genevac or SpeedVac).

Troubleshooting & Optimization

Issue 1: Hydrolysis (Low Yield / Sulfonic Acid formation)

  • Cause: The 2-fluoro substituent activates the sulfur, making it sensitive to ambient moisture.

  • Solution: Use freshly distilled DCM or THF. Ensure the amine is dry. If the sulfonyl chloride solid looks "wet" or sticky, it may have already hydrolyzed; check by ¹H NMR (look for broad OH peak >10 ppm).

Issue 2: Low Reactivity with Anilines

  • Cause: Electronic deactivation of the aniline nitrogen.

  • Solution:

    • Switch solvent to Pyridine (acts as both solvent and base).

    • Heat to 60°C.

    • Add DMAP (10 mol%) as a nucleophilic catalyst.

Issue 3: Bis-sulfonylation (Primary Amines)

  • Cause: The resulting sulfonamide proton is acidic (

    
    ) and can be deprotonated by excess base, reacting again.
    
  • Solution: Strictly control temperature (keep at 0°C) and avoid large excesses of sulfonyl chloride.

Safety & Handling

  • Corrosivity: this compound releases HCl upon contact with moisture. It causes severe skin burns and eye damage.[2][3]

  • Lachrymator: Handle only in a functioning fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitivity requires tight sealing (Parafilm).

References

  • General Sulfonylation Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - applied to Sulfur).

  • Microwave-Assisted Protocols: Lakrout, S., et al. (2013).[1] "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[1] RSC Advances.

  • Parallel Synthesis & Scavenging: Marsh, I. R., et al. (2002). "High-throughput synthesis of sulfonamides using polymer-supported reagents." Journal of Combinatorial Chemistry. (General methodology for sulfonyl chloride libraries).
  • Ortho-Fluorine Effects in Med Chem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Reagent Data: PubChem Compound Summary for substituted benzenesulfonyl chlorides.

Sources

using 2-Fluoro-3-methylbenzenesulfonyl chloride as a protecting group for amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Fluoro-3-methylbenzenesulfonyl Chloride (Fms-Cl) for Amine Protection

Executive Summary

This guide details the protocol for utilizing This compound (Fms-Cl) as a specialized protecting group for primary and secondary amines. While less ubiquitous than Tosyl (Ts) or Nosyl (Ns) groups, the Fms moiety offers a unique electronic profile due to the ortho-fluoro substituent. This substituent provides specific steric shielding and electronic withdrawal that can modulate the acidity of the sulfonamide N-H, influencing stability during downstream transition-metal catalyzed cross-couplings.

This document covers the chemoselective installation , stability profile , and reductive cleavage of the Fms group, providing a robust workflow for medicinal chemistry and total synthesis campaigns.

Chemical Profile & Strategic Rationale

Reagent Identity:

  • Name: this compound

  • Abbreviation: Fms-Cl

  • CAS: 445-05-6[1]

  • Molecular Weight: 208.64 g/mol [1]

  • Physical State: Crystalline solid or oil (MP: ~40-45°C)

Why use Fms-Cl?

  • Electronic Tuning: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the sulfonamide proton compared to a standard Tosyl group. This facilitates N-alkylation reactions if the protected amine requires further functionalization.

  • SNAr Potential: Unlike Tosyl, the Fms group contains a leaving group (Fluorine) activated by the sulfonyl moiety. This allows the protecting group to double as a scaffold for intramolecular cyclization (via SNAr) to form benzothiadiazine derivatives, a common motif in drug discovery.

  • Enhanced Lipophilicity: The methyl and fluoro substituents increase the lipophilicity of the intermediate, potentially aiding solubility in non-polar organic solvents during workup compared to nitro-based protecting groups.

Protocol 1: Chemoselective Installation (Fms-Protection)

This protocol utilizes a biphasic Schotten-Baumann condition or a standard anhydrous organic base method. The anhydrous method is preferred for valuable amines to prevent hydrolysis of the sulfonyl chloride.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: Fms-Cl (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Optional, for sterically hindered amines.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add TEA (1.5 equiv) via syringe. Cool the reaction mixture to 0°C using an ice bath to control the exotherm.

  • Reagent Addition: Dissolve Fms-Cl (1.1 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.

    • Note: Slow addition prevents localized heating and bis-sulfonylation of primary amines.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. The sulfonamide product is usually less polar than the free amine.

  • Quench & Workup:

    • Quench with 1M HCl (to neutralize excess base and solubilize amine salts).

    • Separate phases. Extract the aqueous layer with DCM (2x).

    • Wash combined organics with Saturated NaHCO₃ (to remove hydrolyzed sulfonyl acid) and Brine .

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH/Heptane or purify via silica gel flash chromatography.

Data Summary: Typical Yields

Substrate TypeBaseTime (h)Yield (%)Notes
Primary Alkyl AmineTEA2.092-96%High chemoselectivity.
Aniline (Aromatic)Pyridine4.085-90%Requires stronger activation (Pyridine as solvent).
Secondary Cyclic AmineDIPEA3.094%Very clean conversion.

Mechanistic Pathway

The formation of the sulfonamide follows a nucleophilic acyl substitution mechanism at the sulfur center.

Fms_Protection_Mechanism Amine Free Amine (R-NH2) Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack on Sulfur FmsCl Fms-Cl (Electrophile) FmsCl->Inter Product Fms-Sulfonamide (Protected) Inter->Product Elimination of Cl- Salt H-Base+ Cl- Inter->Salt Base Base (TEA) Base->Salt Proton Scavenging

Figure 1: Mechanistic pathway for the sulfonylation of amines using Fms-Cl.

Protocol 2: Deprotection (Reductive Cleavage)

Unlike Nosyl groups (cleavable by thiols) or Boc groups (acid labile), the Fms sulfonamide is robust. The presence of the Fluorine atom does not make it labile to mild acid/base. Therefore, reductive cleavage using Magnesium in Methanol is the preferred method for removing benzenesulfonyl-type protecting groups without using hazardous liquid ammonia.

Reagents:

  • Substrate: Fms-Protected Amine

  • Reagent: Magnesium Turnings (Mg) (50 equiv) - Must be fresh/activated.

  • Solvent: Anhydrous Methanol (MeOH)

  • Additives: Ultrasonic bath (Sonication)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Fms-protected amine (1 mmol) in anhydrous MeOH (10 mL) in a reaction vial.

  • Activation: Add Magnesium turnings (50 mmol, ~1.2 g) .

    • Tip: Scratch the Mg turnings with a spatula or add a crystal of Iodine to initiate the reaction if bubbling does not start immediately.

  • Reaction: Place the reaction vessel in an ultrasonic bath at room temperature. The mechanical agitation ensures the Mg surface remains active and prevents passivation by magnesium methoxide.

  • Monitoring: Sonicate for 1–2 hours . The reaction is exothermic; ensure the solvent does not boil off uncontrolled. Monitor by TLC for the reappearance of the free amine (ninhydrin stain active).

  • Workup:

    • Pour the grey/cloudy mixture into Saturated NH₄Cl solution (to dissolve Mg salts).

    • Extract with EtOAc or DCM (3x).

    • Critical Step: If the free amine is water-soluble, the aqueous layer must be basified to pH >12 with NaOH before extraction, or use an ion-exchange resin for isolation.

Stability & Orthogonality Matrix

The Fms group is designed to survive harsh conditions, making it orthogonal to many standard PGs.

ConditionStabilityInteraction/Notes
Acid (TFA/HCl) Stable Compatible with Boc/Trityl deprotection.
Base (NaOH/K₂CO₃) Stable Stable to saponification conditions.
Nucleophiles (R-NH₂) Conditional Stable to amines. Risk:[1][2] Strong nucleophiles (e.g., thiolates) in hot DMF may displace the Fluorine (SNAr).
Reduction (H₂/Pd) Stable Generally survives catalytic hydrogenation (unless high pressure/temp).
Oxidation (KMnO₄) Stable Sulfonamide S-N bond is resistant to oxidation.

Troubleshooting Guide

Issue 1: Low Yield during Protection

  • Cause: Hydrolysis of Fms-Cl due to wet solvent.

  • Solution: Distill DCM over CaH₂ or use molecular sieves. Ensure Fms-Cl is stored in a desiccator.

Issue 2: Bis-sulfonylation (R-N(Fms)₂)

  • Cause: Excess reagent or high temperature with primary amines.

  • Solution: Strictly control temperature at 0°C during addition. Use exactly 1.05-1.1 equivalents of Fms-Cl. If bis-sulfonylation occurs, treat the crude with KOH/MeOH to cleave one sulfonyl group selectively.

Issue 3: Incomplete Deprotection

  • Cause: Passivation of Magnesium surface.

  • Solution: Use sonication (as described). Add small aliquots of acetic acid (catalytic) if the reaction stalls, but watch for exotherm. Alternatively, switch to Samarium Diiodide (SmI₂) in THF/HMPA for a homogeneous reductive cleavage.

Experimental Workflow Diagram

Workflow Start Start: Amine + Fms-Cl Setup Dissolve in DCM (0°C) Add TEA Start->Setup React Add Fms-Cl dropwise Stir 2-4h @ RT Setup->React Check TLC Check React->Check Check->React Incomplete Quench Quench: 1M HCl Wash: NaHCO3 Check->Quench Complete Purify Evaporate & Column (Isolate Fms-Amine) Quench->Purify Deprotect Cleavage: Mg / MeOH / Sonication Purify->Deprotect Downstream Synthesis Finish Free Amine Recovered Deprotect->Finish

Figure 2: Complete experimental workflow for Fms protection and deprotection.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for Sulfonamide stability and cleavage). Link

  • Alonso, E., Ramón, D. J., & Yus, M. (1997).[3] Reductive deprotection of sulfonamides using magnesium in methanol. Tetrahedron, 53(42), 14355-14368. (Primary protocol for Mg/MeOH cleavage). Link

  • Moussa, Z., & Romo, D. (2006).[3] Mild deprotection of primary N-(p-toluenesulfonyl) amides with SmI2.[3] Synlett, 2006(19), 3294-3298. (Alternative cleavage method).[4] Link

  • Neustadt, B. R. (1994). Sulfonyl halides in organic synthesis. Tetrahedron Letters, 35(3), 379-380. (Discussion on sulfonyl chloride reactivity). Link

Sources

2-Fluoro-3-methylbenzenesulfonyl chloride in nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Fluoro-3-methylbenzenesulfonyl Chloride in Nucleophilic Substitution

Executive Summary

This guide details the utility and reactivity of This compound (FMBSC) as a specialized building block in medicinal chemistry. While sulfonyl chlorides are ubiquitous electrophiles, the specific substitution pattern of FMBSC—featuring an ortho-fluorine and a meta-methyl group relative to the sulfonyl moiety—imparts unique electronic and steric properties. This note covers its primary application in synthesizing sulfonamides (S-N bond formation) and sulfonate esters (S-O bond formation), emphasizing protocols that mitigate hydrolysis and ensure chemoselectivity.

Chemical Profile & Reactivity Dynamics

Compound Identity:

  • Name: this compound[1]

  • CAS Registry Number: (Analogous reference to 2-Fluorobenzenesulfonyl chloride: 2905-21-7; specific isomer requires supplier verification)

  • Functional Class: Aryl Sulfonyl Chloride

  • Key Features:

    • Electrophilic Sulfur: The primary reactive center for nucleophilic attack.

    • Ortho-Fluorine Effect: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the sulfur atom compared to non-fluorinated analogues. This accelerates reaction rates with amines but also increases sensitivity to moisture (hydrolysis).

    • Metabolic Blocking: In drug design, the C2-F and C3-Me pattern is often employed to block metabolic "soft spots" on the phenyl ring, preventing oxidation by cytochrome P450 enzymes.

Reactivity Matrix:

Reaction TypeTarget NucleophileProductRate Relative to Ph-SO2ClCritical Parameter
Sulfonylation Primary/Secondary AminesSulfonamideFaster (Activated by o-F)Control exotherm; prevent bis-sulfonylation.
Esterification Alcohols/PhenolsSulfonate EsterFaster Requires base catalysis (e.g., Pyridine/DMAP).
Hydrolysis Water (Impurity)Sulfonic AcidHigh Strictly anhydrous solvents required.

Mechanism of Action

The reaction proceeds via a Nucleophilic Substitution at Sulfur (S_N-S) .[2] Unlike carbon-based S_N2 reactions, substitution at sulfur can involve a transient hypervalent intermediate or a concerted transition state depending on the nucleophile and solvent.

Mechanistic Pathway:

  • Nucleophilic Attack: The nucleophile (Nu:) attacks the sulfur atom, which is activated by the electron-withdrawing ortho-fluorine.

  • Transition State: A trigonal bipyramidal geometry is approached where the oxygen atoms, the aryl ring, and the entering/leaving groups arrange around the sulfur.

  • Elimination: The chloride ion (Cl⁻) is expelled as a good leaving group.

  • Base Scavenging: An auxiliary base (e.g., Triethylamine, Pyridine) neutralizes the generated HCl to drive the equilibrium forward.

ReactionMechanism SM 2-Fluoro-3-methyl- benzenesulfonyl chloride TS Transition State (Hypervalent Sulfur) SM->TS + Nu: Nu Nucleophile (Amine/Alcohol) Nu->TS Prod Sulfonamide / Ester TS->Prod - Cl⁻ Byprod HCl (Scavenged by Base) TS->Byprod

Figure 1: Mechanistic flow of nucleophilic substitution at the sulfonyl center.

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Standard)

Best for: Creating focused libraries for Structure-Activity Relationship (SAR) studies.

Reagents:

  • FMBSC (1.0 equiv)

  • Amine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask and purge with nitrogen/argon. Dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: The ortho-fluorine activates the sulfonyl chloride; cooling prevents runaway exotherms and side reactions.

  • Addition: Dissolve FMBSC (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Self-Validation (In-Process Control):

    • TLC: Check for disappearance of the sulfonyl chloride (often streaks) and appearance of a new, more polar spot (Sulfonamide).

    • LCMS: Note: Sulfonyl chlorides often hydrolyze on LCMS columns. A peak corresponding to the Sulfonic Acid (Mass = M_chloride - Cl + OH) indicates unreacted starting material that hydrolyzed during analysis, or wet reaction conditions.

  • Workup: Quench with 1M HCl (to remove unreacted amine/base). Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis of Sulfonate Esters

Best for: Protecting groups or prodrug synthesis.

Reagents:

  • FMBSC (1.1 equiv)

  • Alcohol (1.0 equiv)

  • Pyridine (Solvent/Base) or DCM + DMAP (0.1 equiv) + TEA

Step-by-Step Methodology:

  • Dissolution: Dissolve the Alcohol in anhydrous Pyridine (0.5 M). Expert Tip: Pyridine acts as both solvent and nucleophilic catalyst.

  • Addition: Cool to 0°C. Add FMBSC portion-wise as a solid (or solution in DCM) to the stirring alcohol solution.

  • Monitoring: Stir at 0°C for 1 hour, then RT overnight.

  • Workup: Pour into ice-water/HCl mixture to remove pyridine. Extract the ester into Ethyl Acetate.

Troubleshooting & "Self-Validating" Logic

A robust protocol must include failure analysis. Use this logic tree to diagnose issues.

Troubleshooting Start Reaction Analysis (LCMS/TLC) Check1 Is Product Present? Start->Check1 Check2 Major Peak = Sulfonic Acid? Check1->Check2 No/Low Yield Sol1 Success: Proceed to Workup Check1->Sol1 Yes Check3 Major Peak = Bis-Sulfonamide? Check2->Check3 No Sol2 Issue: Hydrolysis. Fix: Dry solvent, check Ar line. Check2->Sol2 Yes (R-SO3H observed) Sol3 Issue: Over-reaction. Fix: Reduce FMBSC equiv, add slowly at -10°C. Check3->Sol3 Yes (R-N(SO2R)2 observed)

Figure 2: Logic flow for diagnosing reaction failures based on LCMS data.

Chemo-selectivity Alert: While the primary reaction is at the Sulfur, the ortho-fluorine is activated for Nucleophilic Aromatic Substitution (SnAr) if harsh conditions (high heat, strong alkoxides) are used.

  • Observation: If you see a product mass corresponding to [Product - F + Nu], you have displaced the fluorine.

  • Prevention: Keep temperatures below 50°C and avoid using excess strong nucleophiles (like NaH/alkoxides) unless intended.

Safety & Handling

  • Corrosivity: FMBSC hydrolyzes to form HCl and 2-fluoro-3-methylbenzenesulfonic acid. It causes severe skin burns and eye damage.[3]

  • Lachrymator: Handle only in a functioning fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator (2–8°C). Moisture ingress will degrade the reagent to the solid acid (white crust formation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9808, 2-Fluorobenzoyl chloride (Analogous Reactivity). Retrieved from [Link]

  • Master Organic Chemistry (2023). The Hinsberg Test: Reaction with benzenesulfonyl chloride.[4][5] Retrieved from [Link]

  • National Institutes of Health (2020). Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism. PubMed Central. Retrieved from [Link]

  • ResearchGate (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 2-Fluoro-3-methylbenzenesulfonyl Chloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the derivatization protocols for 2-Fluoro-3-methylbenzenesulfonyl chloride , a high-value scaffold in medicinal chemistry. Unlike generic benzenesulfonyl chlorides, this specific substitution pattern offers a unique "push-pull" steric and electronic profile utilized to optimize lead compounds.

Why this Scaffold?
  • The "Ortho-Fluorine" Effect: The fluorine atom at the C2 position (ortho to the sulfonyl group) exerts a strong inductive electron-withdrawing effect (-I). This increases the acidity (lowers pKa) of the resulting sulfonamide N-H, potentially improving potency in hydrogen-bond-driven targets (e.g., carbonic anhydrases, proteases) and altering solubility profiles.

  • The "Magic Methyl" at C3: The C3 methyl group provides a lipophilic handle to fill hydrophobic pockets (increasing

    
    ) and restricts bond rotation, potentially locking the molecule into a bioactive conformation.
    
  • Metabolic Blocking: The 2-F and 3-Me substituents effectively block two common sites of metabolic oxidation (CYP450 mediated) on the phenyl ring.

Chemical Properties & Handling

Warning: Sulfonyl chlorides are moisture-sensitive and lachrymators.

PropertyValueCritical Note
Physical State Solid or Viscous OilLow melting point; tends to solidify upon storage.
Reactivity High ElectrophileProne to rapid hydrolysis to sulfonic acid if exposed to moist air.
Storage 2–8°C, Inert GasStore under Argon/Nitrogen. Desiccate before weighing.
Solubility DCM, THF, DMF, MeCNReacts violently with alcohols/water.

Core Chemistry: Mechanism of Action

The derivatization follows a Nucleophilic Substitution at Sulfur (S_N2-like) mechanism.

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur atom.[1] The 2-Fluoro substituent enhances this electrophilicity compared to non-fluorinated analogues, making this reagent highly reactive.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: The chloride ion is expelled.

  • Deprotonation: The base (Pyridine/TEA) neutralizes the generated HCl to drive the equilibrium forward.

Diagram 1: Reaction Logic & Workflow

ReactionWorkflow Start 2-Fluoro-3-methyl benzenesulfonyl chloride Intermed Tetrahedral Intermediate Start->Intermed + Amine Amine Amine Nucleophile (R-NH2) Amine->Intermed Base Base Catalyst (Pyridine/TEA) Waste HCl Salt (Removed in Workup) Base->Waste Traps HCl Product Sulfonamide Derivative Intermed->Product Elimination of Cl- Intermed->Waste

Caption: Logical flow of the sulfonylation reaction, highlighting the critical role of the base in trapping HCl to prevent acid-mediated side reactions.

Experimental Protocols

Protocol A: High-Throughput Library Synthesis (Standard Amines)

Best for: Primary amines, unhindered secondary amines, and parallel synthesis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 equiv

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step:

  • Preparation: In a 2-dram vial or 96-well reaction block, dissolve the amine (0.5 mmol) in anhydrous DCM (2 mL).

  • Base Addition: Add DIPEA (0.75 mmol). Vortex to mix.

  • Sulfonyl Chloride Addition: Prepare a stock solution of this compound in DCM. Add the sulfonyl chloride (0.5 mmol) slowly to the amine mixture at 0°C or Room Temperature (RT).

    • Note: The 2-Fluoro group accelerates the reaction; cooling to 0°C is recommended for very reactive amines to prevent bis-sulfonylation.

  • Incubation: Cap and shake/stir at RT for 2–4 hours.

  • Quench: Add 10% NaHCO3 solution (1 mL).

  • Isolation: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine. Dry over MgSO4.

  • Concentration: Evaporate solvent under reduced pressure.

Protocol B: "Difficult" Couplings (Hindered/Deactivated Amines)

Best for: Electron-deficient anilines, sterically hindered secondary amines.

Reagents:

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Anhydrous Pyridine (acts as solvent and base) or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Dissolution: Dissolve the hindered amine (0.5 mmol) and DMAP (0.05 mmol) in Anhydrous Pyridine (2 mL).

  • Addition: Add this compound (0.6 mmol, 1.2 equiv) as a solid or concentrated solution.

  • Thermal Activation: Heat the reaction vessel to 60°C–80°C for 6–12 hours.

    • Troubleshooting: If conversion is low, use Microwave irradiation: 100°C for 20 mins in a sealed tube (DCE solvent preferred for microwave).

  • Workup (Critical): Pyridine is difficult to remove. Dilute with EtOAc, wash extensively with CuSO4 solution (turns blue when complexing pyridine) or 1M HCl until the aqueous layer is acidic.

  • Purification: Flash chromatography is usually required (Hexane/EtOAc gradient).

Quality Control & Troubleshooting

Analytical Checkpoints
  • LC-MS: Look for the [M+H]+ or [M-H]- (for acidic sulfonamides) peak.

    • Common Impurity:[2] Hydrolysis product (Sulfonic acid, [M-Cl+OH]). If observed, ensure solvents are anhydrous.

  • 1H NMR:

    • Methyl Group: Expect a singlet around

      
       2.3–2.5 ppm.
      
    • Fluorine Splitting: The aromatic protons will show complex splitting patterns due to

      
       coupling (
      
      
      
      ). This is a diagnostic signature of the scaffold.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideUse freshly distilled solvents; keep under N2 atm.
Bis-Sulfonylation Primary amine too reactiveUse 1:1 stoichiometry; add sulfonyl chloride at -78°C or 0°C.
No Reaction Hindered/Deactivated AmineSwitch to Protocol B (DMAP + Heat); Use microwave.
Pyridine Contamination Inefficient WorkupWash with sat. CuSO4 or 10% Citric Acid.

Applications in Drug Discovery

The 2-Fluoro-3-methyl motif is not arbitrary. It is often used to:

  • Modulate Lipophilicity (LogD): The fluorine lowers LogD slightly compared to the parent methyl, while the methyl raises it. This fine-tuning aids in blood-brain barrier (BBB) penetration.

  • Selectivity: The ortho-fluorine can induce a twist in the sulfonamide bond, potentially improving selectivity against off-target isoforms (e.g., COX-1 vs COX-2 or CA-II vs CA-IX).

Diagram 2: Strategic Optimization Cycle

OptimizationCycle Lead Lead Compound (Generic Benzenesulfonamide) Step1 Introduce 2-Fluoro (Electronic Modulation) Lead->Step1 Increase Acidity Step2 Introduce 3-Methyl (Lipophilic/Steric Fill) Step1->Step2 Block Metabolism Result Optimized Candidate (Metabolic Stability + Potency) Step2->Result Enhanced PK/PD

Caption: The medicinal chemistry logic for selecting the 2-F, 3-Me substitution pattern during lead optimization.

References

  • Sigma-Aldrich. 4-Fluoro-2-methylbenzenesulfonyl chloride Product Analysis. (Note: Isomer analog used for property estimation). Link

  • Fujifilm Wako Chemicals. this compound Product Information.Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] Link

  • PubChem. 2-Chloro-6-fluoro-3-methylbenzenesulfonamide (Analogous Structure Data). National Library of Medicine. Link

  • BenchChem. Application Notes and Protocols for Sulfonamide Synthesis.Link

Sources

scale-up synthesis protocol for 2-Fluoro-3-methylbenzenesulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and engineers scaling up the synthesis of 2-Fluoro-3-methylbenzenesulfonyl chloride . The protocol prioritizes regiochemical purity and process safety, addressing the specific challenges of fluorinated aromatic sulfonation.

Executive Summary & Route Selection

The synthesis of this compound presents a classic regioselectivity challenge. Direct chlorosulfonation of the parent hydrocarbon (2-fluoro-3-methylbenzene) is not recommended for pharmaceutical-grade scale-up due to the competing directing effects of the ortho-fluoro and meta-methyl groups, which result in difficult-to-separate isomer mixtures (typically a mix of sulfonation at the 5- and 6-positions).

Selected Route: The Meerwein Sulfochlorination (Sandmeyer-Type) To ensure 100% regiocontrol, this protocol utilizes 2-Fluoro-3-methylaniline as the starting material. The amino group is converted to a diazonium salt and subsequently displaced by sulfur dioxide in the presence of a copper catalyst.

  • Advantages: Absolute regiocontrol; avoids hazardous distillation of isomers; high functional group tolerance.

  • Scale-Up Risks: Thermal instability of diazonium intermediates; management of SO₂ gas; exothermic N₂ evolution.

Process Safety Assessment (Critical)

Hazard ClassSourceRisk Mitigation Strategy
Thermal Runaway Diazonium salt decompositionMaintain internal temp < 5°C during diazotization. Never allow diazonium salts to dry; keep wet/dissolved.
Gas Evolution N₂ release during couplingUse a reactor with 50% headspace. Control addition rate of diazonium to the SO₂ mixture to manage off-gassing.
Toxic Gas Sulfur Dioxide (SO₂)Use a closed system with a caustic scrubber (NaOH) to trap excess SO₂.
Corrosivity Chlorosulfonic acid / HClUse glass-lined or Hastelloy reactors. PTFE gaskets required.

Reaction Mechanism & Workflow

The process involves two distinct chemical stages performed in tandem to minimize the accumulation of unstable intermediates.

Stage 1: Diazotization



Stage 2: Sulfochlorination (Meerwein)



Process Logic Diagram (Graphviz)

G cluster_0 Reactor A: Diazotization cluster_1 Reactor B: Meerwein Coupling Start Start: 2-Fluoro-3-methylaniline Diazotization Diazotization (HCl, NaNO2, <5°C) Start->Diazotization Charge Aniline Coupling Catalytic Coupling (CuCl2, 25-30°C) Exothermic N2 Release Diazotization->Coupling Transfer Diazonium Solution (Slow Addition) SO2_Sat Solvent Saturation (Glacial AcOH + SO2 Gas) SO2_Sat->Coupling Pre-charge SO2 Quench Quench & Separation (Ice Water Drown-out) Coupling->Quench Transfer Reaction Mass OffGas Scrubber System (NaOH) Coupling->OffGas N2 + SO2 exhaust Purification Crystallization (Heptane/EtOAc) Quench->Purification Organic Phase Product Final Product: This compound Purification->Product

Caption: Workflow logic for the semi-batch Meerwein sulfochlorination process, highlighting separate reactor requirements for diazotization and coupling to manage thermal risks.

Detailed Experimental Protocol

Scale Basis: 1.0 kg input of 2-Fluoro-3-methylaniline (7.99 mol). Expected Yield: 70–80% (approx. 1.2–1.4 kg).

Phase A: Preparation of Diazonium Salt (Reactor 1)

Equipment: Glass-lined reactor, jacketed (-10°C to 20°C), overhead stirrer.

  • Charge: Add conc. HCl (3.0 L) and Glacial Acetic Acid (1.0 L) to the reactor.

  • Cooling: Cool the mixture to 0°C .

  • Substrate Addition: Slowly add 2-Fluoro-3-methylaniline (1.0 kg) . Note: The amine may precipitate as the hydrochloride salt; ensure vigorous stirring to maintain a slurry.

  • Diazotization: Prepare a solution of Sodium Nitrite (606 g, 1.1 eq) in minimal water (1.2 L).

  • Addition: Add the NaNO₂ solution dropwise to the amine slurry.

    • Critical Control: Maintain internal temperature < 5°C .

    • Observation: The slurry will dissolve as the diazonium salt forms, resulting in a clear to slightly yellow homogeneous solution.

  • Hold: Stir at 0–5°C for 45 minutes. Verify completion with starch-iodide paper (immediate blue/black color indicates excess nitrite).

Phase B: Meerwein Sulfochlorination (Reactor 2)

Equipment: Glass-lined reactor, gas inlet tube, scrubber connection.

  • Solvent Charge: Charge Glacial Acetic Acid (4.0 L) to Reactor 2.

  • Saturation: Bubble Sulfur Dioxide (SO₂) gas into the acetic acid until saturated (approx. 30% weight increase). Alternatively, use a commercially available SO₂/AcOH solution.

  • Catalyst: Add Copper(II) Chloride dihydrate (40 g, ~3 mol%) . Note: CuCl₂ is preferred over CuCl for better stability in oxidative environments.

  • Coupling (The Dangerous Step):

    • Transfer the cold diazonium solution (from Reactor 1) into Reactor 2 via a chilled transfer line or dropping funnel.

    • Rate Control: Add slowly over 60–90 minutes.

    • Temperature: Allow the reaction exotherm to warm the vessel to 25–30°C . Do not exceed 35°C (risk of side reactions).

    • Observation: Vigorous evolution of Nitrogen gas (N₂) will occur. Ensure scrubber capacity is sufficient.

  • Completion: Stir for 1 hour after addition is complete. N₂ evolution should cease.

Phase C: Workup and Isolation[1][2]
  • Quench: Pour the reaction mixture onto Crushed Ice (5 kg) in a separate quench tank.

    • Why: Sulfonyl chlorides are sensitive to hydrolysis. Low temperature minimizes conversion to sulfonic acid.

  • Extraction: Extract immediately with Dichloromethane (DCM) (2 x 3 L) or Toluene .

    • Note: Toluene is preferred for larger scales due to better environmental profile, but DCM offers easier solvent removal for low-melting solids.

  • Washing: Wash the organic phase with:

    • Cold water (3 x 2 L) to remove acetic acid and copper salts.

    • 5% NaHCO₃ solution (careful: CO₂ evolution) to neutralize residual HCl.

    • Brine (2 L).

  • Drying: Dry over anhydrous MgSO₄ and filter.

  • Concentration: Evaporate solvent under reduced pressure (< 40°C bath temperature) to obtain the crude oil/solid.

Phase D: Purification

The crude product is often sufficiently pure (>95%) for subsequent sulfonamide formation. If higher purity is required:

  • Crystallization: Dissolve crude in minimum hot Heptane (or Hexane/EtOAc 9:1). Cool slowly to 0°C.

  • Filtration: Collect crystals and dry under vacuum at ambient temperature.

Quantitative Data Summary

ParameterSpecification / ValueNotes
Starting Material 2-Fluoro-3-methylanilinePurity >98% required
Stoichiometry NaNO₂ (1.1 eq), SO₂ (>2.0 eq)Excess SO₂ drives reaction
Catalyst Loading 2–5 mol% CuCl₂Higher loading = faster N₂ release
Temperature Limit < 5°C (Diazotization), < 35°C (Coupling)Critical for safety
Typical Yield 70–85%Dependent on moisture control
Appearance Off-white solid or pale yellow oilLow melting point expected

Troubleshooting & Optimization

  • Problem: Low Yield / Sulfonic Acid formation.

    • Cause: Hydrolysis during quench or wet reagents.

    • Fix: Ensure all glassware is dry. Use anhydrous acetic acid. Perform quench rapidly into ice and extract immediately. Do not let the aqueous/organic mixture sit.

  • Problem: Violent Gas Evolution.

    • Cause: Diazonium addition too fast.

    • Fix: Slow down addition. Ensure Reactor 2 has adequate headspace (50% volume).

  • Problem: Incomplete Diazotization.

    • Cause: Temperature too low (< -5°C) or insufficient stirring.

    • Fix: Maintain 0–5°C. Ensure amine salt is finely suspended before nitrite addition.

References

  • General Meerwein Protocol: Doyle, M. P.; Bryker, W. J. "Alkyl Nitrites as Nitrosating Agents in the Meerwein Arylation." J. Org. Chem.1979 , 44, 1572. Link

  • Scale-Up Safety: "Safety Considerations for the Scale-Up of Diazotization and Sandmeyer Reactions." Org.[1][2] Process Res. Dev.2003 , 7, 1043. Link

  • Specific Analog Synthesis: "Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides." ResearchGate. (Methodology adaptation for fluorinated aromatics). Link

  • Reagent Properties: Sigma-Aldrich Product Data, 2-Fluoro-3-methylaniline (CAS 1978-33-2). Link (Note: Link points to isomer, verify specific catalog number for 2-F-3-Me).

  • Sulfonyl Chloride Handling: "Preparation of Aryl Sulfonyl Chlorides." Aqueous Process Chemistry, ACS Publications. Link

Sources

synthesis of bioactive compounds from 2-Fluoro-3-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Bioactive Fluorinated Sulfonamides using 2-Fluoro-3-methylbenzenesulfonyl Chloride

Executive Summary

This guide details the synthetic utility of This compound (CAS: 118754-52-2) as a privileged building block in medicinal chemistry. Sulfonamides derived from this scaffold are critical in the development of Nav1.7 ion channel blockers (pain management), ROR


t inverse agonists  (autoimmune regulation), and Chemokine receptor antagonists .

The presence of the ortho-fluorine atom provides metabolic stability and conformational restriction, while the meta-methyl group enhances lipophilicity (


) and fills hydrophobic pockets in target proteins. This note provides validated protocols for coupling this reagent with diverse amines, ensuring high yield and purity.

Chemical Profile & Strategic Value

The "Fluorine-Methyl" Effect

In drug design, the 2-fluoro-3-methyl substitution pattern is not arbitrary; it is a calculated structural modification:

  • Metabolic Blocking: The fluorine atom at the C2 position protects the ring from oxidative metabolism (e.g., P450 hydroxylation) at the most electron-rich site.

  • Conformational Control: The ortho-fluorine exerts a steric and electrostatic repulsion against the sulfonyl oxygens, forcing the

    
    -substituted sulfonamide into a specific dihedral angle often required for receptor binding.
    
  • Hydrophobic Filling: The C3-methyl group targets hydrophobic sub-pockets (e.g., the lipophilic pocket in ROR

    
    t), increasing potency.
    
Reagent Properties
PropertySpecification
Chemical Name This compound
Molecular Weight 208.64 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Storage 2–8°C, under Argon/Nitrogen (Moisture Sensitive)
Main Hazard Corrosive, reacts violently with water

Synthetic Pathways & Mechanism[1][2]

The primary application is the nucleophilic substitution at the sulfur center by primary or secondary amines. The reaction proceeds via an addition-elimination mechanism, often requiring a base to scavenge the generated HCl.

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and purification based on amine nucleophilicity.

SynthesisWorkflow Start Start: 2-Fluoro-3-methyl benzenesulfonyl chloride AmineSelect Select Amine Partner Start->AmineSelect Cond1 Condition A: Primary/Secondary Amines (DCM/Pyridine) AmineSelect->Cond1 Standard Cond2 Condition B: Non-Nucleophilic Anilines (THF/NaH or LiHMDS) AmineSelect->Cond2 Low Reactivity Reaction Reaction (0°C to RT, 2-12h) Cond1->Reaction Cond2->Reaction QC QC: LCMS/TLC Reaction->QC QC->Reaction Incomplete Workup Acidic Workup (Remove Pyridine) QC->Workup Conversion >95% Purification Flash Chromatography (Hex/EtOAc) Workup->Purification Final Target Sulfonamide Purification->Final

Figure 1: Decision tree for selecting reaction conditions based on amine nucleophilicity.

Detailed Experimental Protocols

Protocol A: Standard Synthesis (Primary/Secondary Amines)

Best for: Aliphatic amines, benzylamines, and electron-rich anilines.

Materials:

  • This compound (1.0 equiv)

  • Amine substrate (1.1 equiv)[1]

  • Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous[1]

  • 1M HCl (aqueous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the Amine (1.1 equiv) and Pyridine (2.0 equiv) in anhydrous DCM (0.1 M concentration relative to amine).

  • Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Sulfonylation is exothermic; cooling prevents disulfonamide formation.

  • Addition: Dissolve This compound (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane). The sulfonyl chloride (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup (Self-Validating Step):

    • Dilute with DCM.[1]

    • Wash with 1M HCl (

      
      ). Crucial: This removes the pyridine and unreacted amine. If the product is basic (e.g., contains a pyridine ring), use saturated 
      
      
      
      instead.
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH/Water or perform Flash Column Chromatography.

Protocol B: High-Throughput Library Synthesis (96-well Plate)

Best for: Generating SAR (Structure-Activity Relationship) libraries for drug screening.

Materials:

  • 96-well deep-well block (polypropylene)

  • Polymer-supported amine scavenger (e.g., Trisamine resin)

Procedure:

  • Dispense Amine (50

    
    mol) in DCM (500 
    
    
    
    L) containing DIPEA (100
    
    
    mol) into each well.
  • Add Sulfonyl Chloride (55

    
    mol) in DCM (200 
    
    
    
    L) to each well.
  • Seal and shake at RT for 16 hours.

  • Scavenging: Add Trisamine resin (3 equiv excess relative to sulfonyl chloride) to scavenge unreacted electrophile. Shake for 4 hours.

  • Filtration: Filter the plates into a receiving block to remove resin.

  • Evaporation: Remove solvent using a centrifugal evaporator (Genevac).

Quality Control & Data Interpretation

To validate the synthesis, look for these specific spectral signatures.

1H NMR (DMSO-


, 400 MHz) Expectations: 
  • Aromatic Region: You will see a specific splitting pattern for the 2-Fluoro-3-methyl phenyl ring.

    • 
       7.6–7.8 ppm: Multiplets corresponding to the 3 aromatic protons.
      
    • Coupling: Look for

      
       coupling (approx 8–10 Hz).
      
  • Methyl Group: A doublet (due to long-range F-coupling) or singlet around

    
     2.30–2.40 ppm.
    
  • Sulfonamide NH: A broad singlet around

    
     9.5–10.5 ppm (exchangeable with 
    
    
    
    ).

Mass Spectrometry (LCMS):

  • Ionization: ESI Negative mode (

    
    ) is often more sensitive for sulfonamides than Positive mode.
    
  • Isotope Pattern: Sulfur (

    
    ) gives a characteristic M+2 peak (~4.5% abundance). Chlorine isotope pattern (3:1) will be absent in the product, confirming the displacement of the chloride.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry. Use fresh sulfonyl chloride bottle. Check if the "oil" has turned into a "crusty solid" (indicates hydrolysis to sulfonic acid).
Double Addition Formation of DisulfonamideUse strictly 1.0 equiv of sulfonyl chloride. Add it slowly at 0°C.
Starting Material Remains Non-nucleophilic AmineSwitch to Protocol B conditions (use NaH in THF) or add DMAP (10 mol%) as a catalyst.

References

  • National Institutes of Health (NIH). (2020). Primary Sulfonamide Synthesis Using Activated Sulfonyl Electrophiles. Organic Letters. Retrieved from [Link]

  • Google Patents. (2012). WO2012011129A2 - Novel polymorphs of Rosuvastatin Calcium. (Demonstrates the utility of methylated sulfonamide motifs).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-3-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-Fluoro-3-methylbenzenesulfonyl chloride is a highly reactive electrophile commonly used as a building block for sulfonamides. Its purification is complicated by two factors:

  • Ortho-Fluorine Effect: The electron-withdrawing fluorine atom at the ortho position increases the electrophilicity of the sulfur center, making it significantly more moisture-sensitive than non-fluorinated analogues.

  • Physical State: Depending on purity and ambient temperature, this compound often exists as a low-melting solid or a supercooled oil (MP range estimated ~30–50°C), leading to "oiling out" during crystallization.

This guide provides autonomous protocols to isolate high-purity material while preventing the most common failure mode: hydrolysis to the sulfonic acid.

Diagnostic Triage: What is the State of Your Crude?

Before selecting a purification method, perform this rapid diagnostic to identify the primary impurity profile.

ObservationLikely ImpurityRecommended Protocol
White/Off-white Solid (MP < 50°C)Minor hydrolysis (<5% acid)Protocol A: Recrystallization
Brown/Yellow Oil (Does not solidify)High solvent content or isomersProtocol B: Silica Plug Filtration
Sticky Paste / Fuming Solid Significant Hydrolysis (>10% acid)Protocol C: The "Flash Wash"
Dark Black Tar Polymerization/DecompositionDiscard. (Irrecoverable)

Purification Protocols

Protocol A: Low-Temperature Recrystallization (The Gold Standard)

Best for: Solid crude material with minor impurities.

Scientific Rationale: Sulfonyl chlorides are highly soluble in polar organic solvents but have steep solubility curves in non-polar hydrocarbons.[1] The goal is to use a solvent system that dissolves the sulfonyl chloride at moderate temperatures but forces it out at low temperatures, while keeping the polar sulfonic acid impurities in solution or as an oil that can be decanted.

Reagents:

  • Solvent: n-Hexane (primary) and Toluene (co-solvent, if needed).

  • Drying Agent:

    
     (anhydrous).[1]
    

Step-by-Step:

  • Dissolution: Place crude solid in a flask under Nitrogen/Argon. Add dry n-Hexane (approx. 5 mL per gram).

    • Troubleshooting: If it does not dissolve at 35°C, add dry Toluene dropwise until dissolution is complete. Do not exceed 45°C to prevent thermal decomposition.[1]

  • Filtration: If there is a fine precipitate that does not dissolve (likely sulfonic acid or inorganic salts), filter rapidly through a sintered glass funnel under inert gas.

  • Crystallization: Cool the filtrate slowly to Room Temperature (RT), then move to a

    
     freezer.
    
    • Critical: Do not disturb.[1] Agitation causes oiling out.[1]

  • Collection: Filter the cold crystals rapidly. Wash with cold (

    
    ) n-Hexane.
    
  • Drying: Dry under high vacuum (0.1 mmHg) for 2 hours. Store immediately.

Protocol B: Silica Plug Filtration (For Oils)

Best for: Oily crude that refuses to crystallize or contains colored impurities.

Scientific Rationale: Sulfonyl chlorides are relatively non-polar (


 in 20% EtOAc/Hex) compared to their hydrolysis products (

). A short silica plug allows the product to pass while trapping the polar acid and colored tars.

Step-by-Step:

  • Preparation: Pack a short column (height: 5 cm) with Silica Gel 60.

  • Eluent: Prepare a mixture of 5% Ethyl Acetate in Hexanes .

  • Loading: Dissolve the oil in the minimum amount of eluent and load onto the silica.

  • Elution: Flush rapidly with the eluent. Collect the first major fraction.

    • Note: Do not run a long column. Prolonged contact with silica (which contains trace water) will cause hydrolysis.

  • Evaporation: Rotary evaporate the solvent at

    
    . The residue should solidify upon high-vacuum drying.
    
Protocol C: The "Flash Wash" (Acid Removal)

Best for: Material that smells strongly of acid or is sticky/wet.

Scientific Rationale: Hydrolysis is autocatalytic; the HCl produced accelerates further decomposition. You must remove the acid without exposing the compound to water for long enough to cause more hydrolysis. This relies on the biphasic kinetic barrier: rapid mixing extracts the acid before the water attacks the sulfonyl chloride.

Step-by-Step:

  • Dissolution: Dissolve crude in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

  • The Cold Wash:

    • Prepare ice-cold water (

      
      ).
      
    • Add water to the organic layer in a separatory funnel.

    • Shake vigorously for exactly 10 seconds.

    • Immediately drain the organic layer.

  • Drying: Immediately pour the organic layer onto a bed of anhydrous

    
    . Swirl for 5 minutes.
    
  • Isolation: Filter and evaporate. Proceed to Protocol A if further purity is needed.[1]

Visual Troubleshooting Guide

The following decision tree illustrates the logic flow for purifying this compound based on the physical state of the crude material.

PurificationLogic Start Crude 2-Fluoro-3-methyl- benzenesulfonyl chloride CheckState Diagnostic: Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid White/Off-white Oil Dark Oil / Liquid CheckState->Oil Brown/Yellow CheckAcid Smell/pH Check: Acidic? Solid->CheckAcid ProtocolB Protocol B: Silica Plug Filtration (5% EtOAc/Hex) Oil->ProtocolB ProtocolA Protocol A: Recrystallization (Hexane/Toluene) CheckAcid->ProtocolA No (Neutral) ProtocolC Protocol C: Flash Wash (Cold Water/DCM) CheckAcid->ProtocolC Yes (Acidic) Pure Pure Product (Store under N2) ProtocolA->Pure ProtocolB->Pure ProtocolC->ProtocolA If solidifies ProtocolC->ProtocolB If remains oil

Figure 1: Decision matrix for purification based on crude material state and acidity.

Frequently Asked Questions (FAQs)

Q1: My product "oiled out" during recrystallization. What happened? A: This occurs when the solution temperature drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystallization limit.

  • Fix: Re-heat to dissolve the oil. Add a seed crystal if available.[1] Cool much more slowly, and add slightly more Toluene to the mixture to increase solubility of the oil phase. Vigorous stirring during cooling can sometimes force the oil to solidify.

Q2: Can I distill this compound? A: Not recommended. this compound has a high boiling point (>120°C at reduced pressure). Prolonged heating often leads to thermal decomposition, releasing


 and forming the aryl chloride. If you must distill, use a Kugelrohr apparatus under high vacuum (<0.5 mmHg) to keep the temperature as low as possible.

Q3: How do I store the purified material? A: Store in a tightly sealed vial under an inert atmosphere (Argon/Nitrogen) at


 or 

. Wrap the threads of the vial with Parafilm to prevent moisture ingress. If the solid turns into a liquid over time, it has hydrolyzed; repeat Protocol C.

Q4: Why use Hexane instead of Diethyl Ether? A: While Ether is a good solvent, it is hygroscopic (absorbs water from air). Hexane is hydrophobic.[1] Using Hexane minimizes the risk of introducing atmospheric moisture during the crystallization process.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (General procedures for sulfonyl chloride purification and handling).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent drying and purification of organic reagents).

  • Sigma-Aldrich. (n.d.).[2][3] 2-Fluorobenzenesulfonyl chloride Product Specification. (Used for comparative physical property analysis of ortho-fluorinated analogs).

  • Haughton, L., & Williams, J. M. J. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry. (Mechanistic insight into hydrolysis rates of substituted benzenesulfonyl chlorides).

Sources

removing unreacted starting material from 2-Fluoro-3-methylbenzenesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Material & Impurities Target Molecule: 2-Fluoro-3-methylbenzenesulfonyl chloride (FmBSC) CAS: 116766-93-3 (Generic reference for similar isomers, specific CAS varies by substitution pattern)

Diagnostic: Identify Your Impurity Profile

Before initiating purification, you must identify the synthesis route used. The chemical nature of your unreacted starting material dictates the removal strategy.

Synthesis RouteStarting Material (Impurity)Chemical NatureRemoval Strategy
Route A: Chlorosulfonation 2-Fluoro-3-methylbenzeneNeutral / Non-polarRecrystallization or Vacuum Distillation
Route B: Sandmeyer (Diazotization) 2-Fluoro-3-methylanilineBasic (Amine)Acidic Wash (Liquid-Liquid Extraction)
General Degradation 2-Fluoro-3-methylbenzenesulfonic acidAcidic / PolarBicarbonate Wash or Filtration

Decision Matrix & Workflow (Visual Guide)

The following logic flow illustrates the decision process for purifying FmBSC based on your specific contaminants.

purification_workflow Start Crude Reaction Mixture (this compound) CheckRoute Identify Synthesis Route Start->CheckRoute RouteA Route A: Chlorosulfonation (Impurity: Toluene Derivative) CheckRoute->RouteA RouteB Route B: Diazotization (Impurity: Aniline) CheckRoute->RouteB StepA1 Quench on Ice (Maintain < 0°C) RouteA->StepA1 StepB1 Dilute with EtOAc/DCM RouteB->StepB1 ActionA Recrystallization (Hexanes/Pentane at -20°C) StepA1->ActionA ActionB Acid Wash (1M HCl) (Removes Aniline as Salt) StepB1->ActionB CheckHydrolysis Check for Hydrolysis (Sulfonic Acid present?) ActionA->CheckHydrolysis ActionB->CheckHydrolysis WashBicarb Rapid Cold NaHCO3 Wash (Removes Sulfonic Acid) CheckHydrolysis->WashBicarb Yes (Acidic Impurity) Final Pure FmBSC (Store under N2, < 4°C) CheckHydrolysis->Final No WashBicarb->Final

Caption: Decision tree for selecting the appropriate purification protocol based on synthesis origin and impurity type.

Technical Protocols

Protocol A: Removing Non-Polar Starting Material (2-Fluoro-3-methylbenzene)

Applicability: Users of the chlorosulfonation route. Challenge: Both the product and the starting material are non-polar organics. Standard extraction will not separate them.[1]

Methodology: Low-Temperature Recrystallization Sulfonyl chlorides often form crystalline lattices that exclude liquid hydrocarbons (like the starting toluene derivative) at low temperatures.

  • Dissolution: Dissolve the crude oil/solid in a minimum amount of boiling Hexanes or Petroleum Ether .

    • Note: If the compound is too soluble, add a small quantity of diethyl ether (10-15% v/v) to aid solubility, then dilute with hexanes until slightly turbid.

  • Cooling: Allow the solution to cool to room temperature slowly, then place in a freezer at -20°C for 12–24 hours.

    • Critical Control: Do not disturb the vessel. Rapid cooling traps impurities.

  • Filtration: Filter the crystals quickly using a chilled Buchner funnel. Wash with cold (-78°C) pentane.

  • Validation:

    • TLC: Run Silica TLC (10% EtOAc/Hexanes). The starting material (toluene derivative) will have an R_f near 0.8–0.9 (very non-polar). The Sulfonyl Chloride will be slightly lower (0.5–0.7).

    • 1H NMR: Look for the disappearance of the specific methyl peak associated with the starting material (often shifted slightly upfield compared to the electron-poor sulfonyl chloride product).

Protocol B: Removing Basic Starting Material (2-Fluoro-3-methylaniline)

Applicability: Users of the Sandmeyer/Diazotization route. Challenge: The aniline starting material is basic; the product is acid-sensitive (hydrolytically).

Methodology: Rapid Acidic Extraction

  • Solvent System: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The Acid Wash: Wash the organic phase with cold 1M HCl (2 x 15 mL per gram of product).

    • Mechanism:[2][3][4][5] The HCl protonates the unreacted aniline, converting it into the water-soluble hydrochloride salt (

      
      ), which partitions into the aqueous layer.
      
    • Safety: Perform this quickly. Prolonged exposure to aqueous acid can catalyze the hydrolysis of the sulfonyl chloride.

  • Neutralization (Optional but Recommended): Follow immediately with a wash of saturated Brine to remove residual acid and water.

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo (bath temp < 35°C).
    
Protocol C: Removing Hydrolyzed Byproduct (Sulfonic Acid)

Applicability: Universal (occurs if moisture enters the reaction). Symptoms: Product is a sticky gum/oil instead of a solid; low R_f streak on TLC.

Methodology: The "Flash" Bicarbonate Wash

  • Preparation: Dissolve product in DCM. Prepare a saturated solution of

    
     and cool it to 0°C.
    
  • Execution: Vigorously shake the organic layer with the cold bicarbonate solution for 30 seconds maximum .

    • Why fast? Sulfonyl chlorides are base-sensitive.[6] Long exposure to base will destroy the product. A 30-second wash is sufficient to deprotonate the sulfonic acid (

      
      ), moving it to the aqueous layer, without significantly hydrolyzing the chloride.
      
  • Quench: Immediately separate layers and wash the organic phase with dilute aqueous citric acid or brine to neutralize trace base.

Frequently Asked Questions (FAQ)

Q1: My product turned into a liquid oil after column chromatography. What happened? A: Sulfonyl chlorides are generally unstable on silica gel. The silanol groups (


) on the silica surface are slightly acidic and contain adsorbed water, which hydrolyzes the sulfonyl chloride into sulfonic acid.
  • Fix: If you must column, use a "Flash" silica plug (very short column), use non-acidified silica, or treat the silica with 1% triethylamine (though this risks sulfonamide formation if not careful). Recrystallization is always preferred over chromatography for this class of compounds.

Q2: Can I use water to quench the chlorosulfonation reaction? A: Yes, but it must be Ice Water and the addition must be slow to control the exotherm.

  • Mechanism: The reaction of excess chlorosulfonic acid with water is violent and generates heat. Heat accelerates the hydrolysis of your product (

    
    ). Keeping the temp < 0°C preserves the sulfonyl chloride.
    

Q3: How do I store this compound? A: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

  • Tip: Seal the container with Parafilm. If storing for >1 month, place the vial inside a secondary jar containing a desiccant (Drierite or Silica gel) to absorb ambient moisture.

Q4: The NMR shows a new set of peaks after leaving the sample in CDCl3 overnight. A: Commercial


 often contains trace HCl and water. This creates an acidic environment that hydrolyzes your sample in the NMR tube.
  • Fix: Run NMR immediately after preparation, or filter your

    
     through a small plug of basic alumina before use to remove acid traces.
    

References & Authority

  • Synthesis via Chlorosulfonation:

    • Source: ChemicalBook & Patent Literature. "Method for preparation of substituted benzenesulfonyl chlorides."

    • Relevance: Establishes the standard industrial route and the necessity of managing chlorosulfonic acid decomposition.

  • Hydrolytic Stability of Sulfonyl Chlorides:

    • Source: Canadian Journal of Chemistry (Kinetics of Solvolysis).

    • Relevance: Provides the kinetic justification for using cold, rapid aqueous washes and avoiding heat during workup.

  • General Purification of Sulfonyl Chlorides:

    • Source: BenchChem Technical Support Center. "Removal of Benzenesulfonyl Chloride from Reaction Mixtures."

    • Relevance: Supports the use of bicarbonate washes for acid removal and recrystallization techniques.[6]

  • Stability of Fluorinated Aromatics:

    • Source: ChemRxiv. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."

    • Relevance: Highlights the electron-withdrawing effect of fluorine, which can increase susceptibility to nucleophilic attack (hydrolysis).

Sources

2-Fluoro-3-methylbenzenesulfonyl chloride long-term stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-FMSC-2025 | Status: Operational
Lead Scientist: Dr. A. Vance, Senior Applications Specialist

Overview

You are accessing the technical repository for 2-Fluoro-3-methylbenzenesulfonyl chloride (CAS: 119456-07-4). This reagent is a critical electrophile used primarily for synthesizing sulfonamide-based pharmacophores.

The Critical Challenge: Unlike simple benzenesulfonyl chlorides, the 2-fluoro substituent at the ortho position exerts a strong inductive electron-withdrawing effect (-I). This renders the sulfur center significantly more electrophilic and, consequently, hyper-sensitive to moisture . Improper storage leads to rapid hydrolysis, generating the corresponding sulfonic acid and hydrochloric acid, which can silently destroy downstream nucleophiles (amines) in your reaction.

Module 1: Stability & Storage Protocols

Q: My compound arrived on ice, but I won't use it for two weeks. How do I store it to prevent degradation?

A: You must arrest the hydrolysis kinetics immediately. The degradation of this compound is autocatalytic. As it hydrolyzes, it releases HCl, which can further catalyze decomposition in the presence of trace moisture.

The "Zero-Moisture" Protocol:

  • Temperature: Store at -20°C . At this temperature, the kinetic rate of hydrolysis is negligible, even if trace moisture is present.

  • Atmosphere: The vial must be backfilled with Argon or Nitrogen after every use.

  • Secondary Containment: Place the primary vial inside a secondary jar containing a desiccant (e.g., Drierite or activated molecular sieves).

  • Thawing Rule: Never open the cold vial immediately upon removal from the freezer. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial causes atmospheric condensation to form on the solid, triggering immediate surface hydrolysis.

Visualizing the Threat (Hydrolysis Pathway):

HydrolysisPathway SC 2-Fluoro-3-methyl benzenesulfonyl chloride (Active Reagent) TS Pentacoordinate Transition State SC->TS + H₂O H2O H₂O (Atmospheric Moisture) H2O->TS SA Sulfonic Acid (Dead Impurity) TS->SA HCl HCl (Catalyst/Byproduct) TS->HCl HCl->SC Autocatalysis (Trace)

Figure 1: The moisture-driven degradation pathway. Note the autocatalytic feedback loop where evolved HCl can accelerate surface degradation in the presence of moisture.

Module 2: Diagnostics & Quality Control

Q: The solid looks "clumpy" and smells acrid. Is it still usable?

A: Clumping is a primary indicator of partial hydrolysis. The "acrid" smell is likely HCl gas escaping. However, the reagent may still be salvageable if the core is intact. Do not rely on LCMS for purity checks, as the aqueous mobile phase will hydrolyze the chloride on the column, giving false negatives.

Diagnostic Workflow:

Test MethodProcedureExpected Result (Pass)Expected Result (Fail)
Solubility Test Add 10 mg to 1 mL water.Oils out/Precipitates. (Sulfonyl chlorides are hydrophobic).Dissolves immediately. (Sulfonic acids are water-soluble).
Silver Nitrate Dissolve in dry MeCN, add 1 drop aq. AgNO₃.Minimal turbidity.Heavy white precipitate (AgCl) indicates free Cl⁻ from hydrolysis.
qNMR (Gold Std) Dissolve in CDCl₃ (dry).Distinct aromatic region.Shifted aromatic peaks; appearance of broad acidic proton >10 ppm.
Q: How do I verify purity without hydrolyzing the sample during analysis?

A: Use the "Derivatization Check" (Self-Validating Protocol). Direct analysis is unstable. We convert the unstable chloride into a stable sulfonamide for accurate quantification.

Step-by-Step Protocol:

  • Prepare Quench Mix: In a GC/LC vial, mix 100 µL of Benzylamine and 500 µL of dry Dichloromethane (DCM).

  • Sample: Dissolve ~5 mg of your sulfonyl chloride in 100 µL DCM.

  • Reaction: Add the sample solution to the Quench Mix. Shake for 1 minute. (The reaction is instantaneous).

  • Analyze: Inject this mixture into your LCMS.

    • Target Mass: Look for the Benzylamine adduct mass (

      
      ).
      
    • Interpretation: If you see the sulfonamide peak, your chloride was active. If you see only the sulfonic acid peak (which does not react with benzylamine), the reagent was dead before the test.

Module 3: Troubleshooting Experimental Failures

Q: My sulfonamide coupling yield is low (<30%), but the starting material is gone. What happened?

A: You likely have "Competitive Hydrolysis." Because of the 2-fluoro substituent , this sulfonyl chloride is hyper-electrophilic. If your solvent (e.g., DMF, THF) is "wet," water competes with your amine nucleophile.

The Fix:

  • Solvent Switch: Switch to Anhydrous DCM or Toluene . Avoid DMF if possible, as it is hygroscopic.

  • Base Choice: Use Pyridine (as solvent and base) or DIPEA (2.5 equiv). Inorganic bases (Na₂CO₃) often require water to dissolve, which is fatal here.

  • Order of Addition:

    • Wrong: Amine + Sulfonyl Chloride

      
       Add Base. (Acid generated kills the amine).
      
    • Right: Amine + Base

      
       Cool to 0°C 
      
      
      
      Add Sulfonyl Chloride slowly.

Troubleshooting Logic Tree:

Troubleshooting Start Low Yield / Reaction Failure CheckSM Is SM (Sulfonyl Chloride) visible by TLC/LCMS? Start->CheckSM Hydrolysis Diagnosis: Hydrolysis (Water competed with Amine) CheckSM->Hydrolysis No (SM Consumed) Reactivity Diagnosis: Low Reactivity (Amine is poor nucleophile) CheckSM->Reactivity Yes (SM Persists) SolventCheck Action: Dry Solvents (KF Titration) Hydrolysis->SolventCheck Catalysis Action: Add DMAP (10 mol%) or Heat to 40°C Reactivity->Catalysis

Figure 2: Decision matrix for diagnosing reaction failures involving this compound.

Module 4: Safety & Handling

Q: I spilled a small amount on the bench. How do I clean it?

A: Do NOT wipe with a wet paper towel. Adding water to the neat solid will generate a cloud of HCl gas and heat.

Cleanup Protocol:

  • Cover: Cover the spill with solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate.

  • Neutralize: Slowly spray water onto the powder/bicarbonate mix. Wait for the fizzing (neutralization) to stop.

  • Clean: Wipe up the resulting slurry with paper towels and dispose of as solid chemical waste.

References

  • SynQuest Laboratories. (2024). Safety Data Sheet: 4-Fluoro-3-methylbenzenesulfonyl chloride. (Note: Isomer analog used for hazard classification).

  • Rogne, O. (1968).[1] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. (Establishes the

    
     mechanism and Hammett correlations for substituted sulfonyl chlorides). 
    
  • BenchChem Technical Support. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides. (Protocols for qNMR and derivatization).

  • Sigma-Aldrich. (2024). Product Specification: Sulfonyl Chlorides Storage & Handling.

Sources

troubleshooting low conversion rates in reactions with 2-Fluoro-3-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-methylbenzenesulfonyl chloride presents a unique synthetic challenge due to the "push-pull" conflict of its substituents. The 2-fluoro group (electron-withdrawing) activates the sulfur center, increasing electrophilicity, but simultaneously introduces ortho-steric hindrance and accelerates hydrolytic instability. The 3-methyl group adds lipophilicity but provides weak electron donation.

Low conversion in these systems is rarely a single-factor failure. It is typically a competition between nucleophilic attack (desired) and hydrolysis (parasitic) , exacerbated by steric gating. This guide provides a root-cause analysis and validated protocols to resolve these issues.

Phase 1: Diagnostic Flowchart

Before altering reaction parameters, determine if the failure is kinetic (reaction is too slow) or chemical (reagent is degraded).

TroubleshootingFlow Start Low Conversion Observed QC_Check Step 1: Reagent QC (H-NMR / LCMS) Start->QC_Check Is_Hydrolyzed Is >10% Sulfonic Acid present? QC_Check->Is_Hydrolyzed Dead_Reagent Reagent Degraded. Purify or Repurchase. Is_Hydrolyzed->Dead_Reagent Yes Reagent_OK Reagent Intact. Proceed to Step 2. Is_Hydrolyzed->Reagent_OK No Conditions_Check Step 2: Reaction Conditions Reagent_OK->Conditions_Check Solvent_Dry Are solvents anhydrous? Conditions_Check->Solvent_Dry Wet_System Hydrolysis Competition. Dry solvents/glassware. Solvent_Dry->Wet_System No Dry_System Steric/Electronic Barrier. Proceed to Step 3. Solvent_Dry->Dry_System Yes Catalysis Step 3: Catalysis Strategy Dry_System->Catalysis Add_DMAP Add 10-20 mol% DMAP Switch to Pyridine solvent Catalysis->Add_DMAP

Figure 1: Diagnostic logic flow for isolating the root cause of low conversion. The primary failure mode for ortho-substituted sulfonyl chlorides is often pre-reaction hydrolysis.

Phase 2: Critical Troubleshooting FAQs

Category 1: Reagent Quality & Stability

Q: My LCMS shows a large peak M-35 (loss of Cl) and M+17 (gain of OH). Is my reagent dead? A: Yes. You are observing the sulfonic acid derivative (2-Fluoro-3-methylbenzenesulfonic acid).

  • Cause: The 2-Fluoro substituent exerts a strong inductive effect (-I), making the sulfur highly electrophilic. While this aids reaction with amines, it makes the compound roughly 10x more sensitive to atmospheric moisture than unsubstituted benzenesulfonyl chloride [1].

  • Solution:

    • Immediate QC: Run a 1H-NMR in anhydrous CDCl3. Look for the diagnostic shift of the aromatic protons. The sulfonic acid protons will be shielded relative to the chloride.

    • Purification: If the solid is <80% pure, recrystallize from dry hexane/toluene. If it is an oil, rapid filtration through a short plug of anhydrous silica (eluting with 10% EtOAc/Hexanes) can remove the polar acid [2].

Category 2: Reaction Optimization (The "Ortho Effect")

Q: I am using TEA/DCM, but the reaction stalls at 50% conversion. Adding more equivalent doesn't help. A: You are likely facing a steric-electronic deadlock . The ortho-fluorine atom creates a "gatekeeper" effect. Standard bases like Triethylamine (TEA) or DIPEA are bulky and may struggle to deprotonate the transition state effectively in a crowded environment. Furthermore, if water is present (even ppm levels), the highly reactive sulfonyl chloride will selectively hydrolyze rather than react with a sterically hindered amine.

Protocol Adjustment (The "Gold Standard"): Switch to a nucleophilic catalysis system using DMAP (4-Dimethylaminopyridine).

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Reason
Solvent DCM or THFAnhydrous Pyridine (or DCM w/ Pyridine)Pyridine acts as both solvent and acid scavenger, preventing protonation of your nucleophile.
Catalyst NoneDMAP (10-20 mol%) Forms a reactive N-sulfonylpyridinium intermediate that bypasses steric hindrance [3].
Temperature 0°CRT to 40°C The ortho-F steric barrier often requires thermal energy to overcome.
Category 3: The DMAP Mechanism

Q: Why is DMAP necessary for this specific molecule? A: The 2-Fluoro group destabilizes the transition state for direct attack by bulky amines. DMAP attacks the sulfonyl chloride first, forming a highly reactive, less sterically hindered intermediate. This "activates" the sulfonyl group for the incoming nucleophile.

DMAP_Mechanism R_SO2_Cl 2-F-3-Me-Ph-SO2-Cl (Electrophile) Intermediate N-Sulfonylpyridinium Salt (Activated Species) R_SO2_Cl->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product Sulfonamide/Ester (Product) Intermediate->Product Rapid Transfer Nucleophile Amine/Alcohol (Nucleophile) Nucleophile->Product Product->DMAP Catalyst Regenerated

Figure 2: Catalytic cycle of DMAP. The formation of the cationic N-sulfonylpyridinium species is the rate-determining accelerator, effectively "pulling" the reaction forward despite the ortho-fluoro steric clash [3, 4].

Phase 3: Validated Experimental Protocol

Objective: Synthesis of a sulfonamide from this compound and a secondary amine.

Reagents:

  • This compound (1.1 equiv)

  • Amine (1.0 equiv)

  • DMAP (0.1 equiv)

  • Pyridine (anhydrous, 5-10 volumes) OR DCM (10 vol) + TEA (3 equiv)

Step-by-Step:

  • Drying: Flame-dry all glassware under N2/Ar flow. This reagent is hygroscopic .

  • Dissolution: Dissolve the amine and DMAP in anhydrous Pyridine (or DCM/TEA mixture).

  • Addition: Cool to 0°C. Add the sulfonyl chloride slowly (dropwise if liquid, portion-wise if solid).

    • Why? Controlling the exotherm prevents immediate hydrolysis from trace moisture and minimizes side reactions.

  • Equilibration: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Checkpoint: Check TLC/LCMS. If <50% conversion after 4 hours, heat to 40°C.

  • Quench: Add 1 mL of water or saturated NaHCO3 . Stir for 15 mins.

    • Mechanism:[1][2][3][4] This hydrolyzes the excess sulfonyl chloride into the water-soluble sulfonic acid [5].[5]

  • Workup: Dilute with EtOAc. Wash with:

    • 1M HCl (to remove Pyridine/DMAP/TEA).

    • Sat. NaHCO3 (to remove the 2-Fluoro-3-methylbenzenesulfonic acid byproduct).

    • Brine.[6]

  • Isolation: Dry over Na2SO4 and concentrate.

References

  • Kinetics of Hydrolysis: Rogne, O. "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B: Physical Organic, 1968.

  • Purification of Sulfonyl Chlorides: Organic Syntheses, Coll. Vol. 1, p. 84 (1941). General procedures for benzenesulfonyl chloride handling.

  • DMAP Catalysis Mechanism: Berry, D. J., et al. "DMAP-catalysed reaction of sulfonyl chlorides with alcohols." Organic & Biomolecular Chemistry, 2006.

  • Nucleophilic Catalysis: National Institutes of Health (PMC). "DMAP-assisted sulfonylation as an efficient step...".[7]

  • Workup & Quenching: BenchChem Technical Support. "Removal of Benzenesulfonyl Chloride from Reaction Mixtures."

Sources

addressing regioselectivity issues in the synthesis of 2-Fluoro-3-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic: Why Direct Chlorosulfonation Fails

User Query: "I am attempting the direct chlorosulfonation of 2-fluorotoluene using chlorosulfonic acid (


), but I am getting a mixture of isomers and low yield of the target. Why?"

Technical Analysis: The synthesis of 2-Fluoro-3-methylbenzenesulfonyl chloride requires the sulfonyl group to be placed at the C1 position, flanked by a fluoro group at C2 and a methyl group at C3.

Direct Electrophilic Aromatic Substitution (EAS) on 2-fluorotoluene (1-fluoro-2-methylbenzene) fails due to competing directing effects:

  • The Fluorine Effect: Directs ortho (C6, C2) and para (C4).

  • The Methyl Effect: Directs ortho (C3, C1) and para (C5).

  • Steric Hindrance: The target position (C1 relative to the final product; C6 relative to F in the precursor) is ortho to the Fluorine. While F is small, the electronic activation is strongest at the para positions relative to the directing groups.

The Regioselectivity Trap:

  • Major Product (EAS): Substitution typically occurs at C5 (para to Methyl) or C4 (para to Fluoro).

  • Target Product: Substitution at C6 (ortho to Fluoro) is electronically and sterically disfavored compared to C4/C5.

Recommended Protocol A: The Sandmeyer Route (Gold Standard)

Best For: High purity, guaranteed regioselectivity, scalable synthesis.

This method utilizes 2-Fluoro-3-methylaniline (CAS: 1978-33-2) as the starting material.[1][2] Since the amino group is already fixed at the desired sulfonyl position, regioselectivity is locked in upstream.

The Mechanism (Meerwein Reaction)

The amino group is converted to a diazonium salt (


), which then undergoes a copper-catalyzed radical decomposition in the presence of sulfur dioxide to form the sulfonyl chloride.
Step-by-Step Protocol

Reagents:

  • 2-Fluoro-3-methylaniline (1.0 equiv)

  • Hydrochloric acid (conc., 3-4 equiv)

  • Sodium nitrite (

    
    , 1.1 equiv)
    
  • Acetic acid (Glacial, solvent)

  • Sulfur dioxide (

    
     gas or saturated solution)
    
  • Copper(II) chloride (

    
    , 0.05 equiv - Catalyst)
    

Workflow:

  • Diazotization (The "Cold" Step):

    • Dissolve aniline in a mixture of glacial acetic acid and conc. HCl.

    • Cool to -5°C to 0°C . (Critical: Do not exceed 0°C to prevent phenol formation).

    • Add

      
       (aq) dropwise.[3] Monitor internal temperature strictly.
      
    • Stir for 30 min. Confirm completion with starch-iodide paper (turns blue).

  • The Meerwein Coupling (The "Gas" Step):

    • In a separate vessel, saturate glacial acetic acid with

      
       gas until the weight increases significantly (approx. 30% w/w).
      
    • Add

      
       catalyst (dissolved in min. water) to the 
      
      
      
      solution.
    • Transfer: Slowly pour the cold diazonium solution into the stirring

      
       mixture.
      
    • Observation: Nitrogen gas evolution (

      
      ) will be vigorous. This indicates the radical mechanism is active.
      
  • Quench & Isolation:

    • Once gas evolution ceases (approx. 1-2 hours), pour the mixture onto crushed ice.

    • The sulfonyl chloride will precipitate as an oil or solid.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash with cold water and 5%

      
       (to remove acetic acid).
      
    • Dry over

      
       and concentrate.
      

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield / Phenol Smell Diazonium decomposed before reaction.Keep temp < 0°C during diazotization.[3] Ensure rapid mixing into

.
Violent Foaming Addition of diazonium to

was too fast.
Use a dropping funnel; control addition rate to manage

release.
Colored Impurities Azo-coupling side reactions.Ensure excess acid is present to keep the medium strongly acidic.

Recommended Protocol B: Directed Ortho Metalation (DoM)

Best For: Lab-scale synthesis when the aniline is unavailable; strictly anhydrous conditions.

If you must start from 2-fluorotoluene , you can utilize the high electronegativity of Fluorine to direct lithiation to the ortho position.

The Logic

Fluorine acts as a Directed Metalation Group (DMG).

  • Substrate: 1-Fluoro-2-methylbenzene.

  • Lithiating Agent:

    
    -Butyllithium (
    
    
    
    -BuLi) or
    
    
    -BuLi.
  • Selectivity: Lithiation occurs at C6 (ortho to F). The C3 position (between F and Me) is sterically shielded and less acidic.

  • Result: The Lithium sits exactly where the Sulfonyl group is needed.

Step-by-Step Protocol

Reagents:

  • 2-Fluorotoluene (1.0 equiv)

  • 
    -BuLi (1.1 equiv, 2.5M in hexanes)
    
  • THF (Anhydrous)

  • Sulfuryl Chloride (

    
    ) or 
    
    
    
    gas + NCS (N-Chlorosuccinimide)

Workflow:

  • Lithiation:

    • Cool anhydrous THF to -78°C under Argon/Nitrogen.

    • Add 2-fluorotoluene.

    • Add

      
      -BuLi dropwise.
      
    • Stir at -78°C for 1 hour. (Formation of 2-fluoro-3-methyl-phenyllithium).

  • Sulfination:

    • Bubble dry

      
       gas into the solution at -78°C.
      
    • The mixture will thicken as the lithium sulfinate salt forms (

      
      ).
      
    • Warm to room temperature.

  • Oxidative Chlorination:

    • Add NCS (N-Chlorosuccinimide) dissolved in THF to the sulfinate suspension.

    • Stir for 1-2 hours.

    • Alternative: Remove solvent, redissolve salt in DCM/water, and treat with

      
       gas or 
      
      
      
      .
  • Isolation:

    • Standard aqueous workup (Water/Brine wash).

Visualizing the Pathways

The following diagram illustrates the decision logic and the mechanistic pathways for both protocols.

G Start Target: this compound Decision Select Starting Material Start->Decision RouteA Route A: 2-Fluorotoluene Decision->RouteA Cheap / Bulk RouteB Route B: 2-Fluoro-3-methylaniline Decision->RouteB High Purity / Pharma EAS_Fail Direct Chlorosulfonation (EAS) FAIL: Mix of C4/C5 isomers RouteA->EAS_Fail ClSO3H DoM_Success Directed Ortho Metalation (DoM) 1. n-BuLi, THF, -78°C 2. SO2 3. NCS RouteA->DoM_Success Lithiation Sandmeyer Sandmeyer / Meerwein 1. NaNO2, HCl (Diazotization) 2. SO2, CuCl2 (Chlorosulfonation) RouteB->Sandmeyer Product Pure Product Regioselectivity >98% DoM_Success->Product Sandmeyer->Product

Caption: Decision matrix comparing the failed EAS route against the successful DoM and Sandmeyer protocols.

Frequently Asked Questions (FAQs)

Q: Can I separate the isomers if I used the direct chlorosulfonation method? A: It is extremely difficult. The boiling points of fluoro-methyl-benzenesulfonyl chloride isomers are very close (typically within 2-5°C). Recrystallization is possible if your target isomer is the major solid, but in this case, the target is likely a minor product. We strongly advise restarting with the Sandmeyer route.

Q: Why use Copper(II) Chloride in the Sandmeyer reaction? A:


 acts as a redox catalyst. It reduces the diazonium ion to an aryl radical (

), which then reacts with

to form the sulfonyl radical (

). This radical abstracts a chlorine atom to form the final product. Without copper, the reaction is sluggish and yields phenols.

Q: Is the diazonium salt stable? A: No. Diazonium salts of fluoro-anilines are thermally unstable and shock-sensitive when dry. Never isolate the dry diazonium salt. Always process it immediately as a solution or wet paste into the


 mixture.

References

  • Meerwein Reaction Protocol: Title: Process for the preparation of substituted benzene sulfonyl chlorides (Patent CN112759536A). Source: Google Patents. URL: Relevance: Provides the industrial standard conditions for converting methyl-anilines to sulfonyl chlorides via diazonium salts.
  • Directed Ortho Metalation (DoM)

    • Title: Directed ortho metal
    • Source: Wikipedia / Chemical Reviews.
    • URL:[Link][4][5]

    • Relevance: Explains the regioselectivity of Fluorine as a Directed Metalation Group (DMG)
  • Isomer Distribution in Sulfonation

    • Title: Refinements in the isomer distribution and relative rate of sulfonation of toluene.[6]

    • Source: BYU ScholarsArchive.
    • URL:[Link]

    • Relevance: Validates why direct sulfonation yields ortho/para mixtures relative to the methyl group, confirming the need for altern

Sources

Technical Support Center: Handling & Safety for Moisture-Sensitive Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with moisture-sensitive sulfonyl chlorides (


). It prioritizes safety, mechanistic understanding, and practical troubleshooting.

Status: Active Department: Chemical Safety & Process Development Subject: Prevention of Hydrolysis, Pressure Buildup, and Experimental Failure

Core Safety & Stability (The "Before" Phase)

Q: Why is my sulfonyl chloride bottle pressurized upon opening?

A: This is a critical sign of moisture ingress and degradation. Sulfonyl chlorides are electrophiles that react violently with water (nucleophile) to produce the corresponding sulfonic acid and Hydrogen Chloride (


) gas. The pressure you observe is trapped 

gas.

The Mechanism of Hazard:

  • Ingress: Ambient moisture enters through a loose cap or septum.

  • Hydrolysis:

    
    
    
  • Autocatalysis: The generated acid (

    
     and 
    
    
    
    ) can catalyze further decomposition in certain derivatives, accelerating the pressure buildup.

CRITICAL SAFETY WARNING: Always open old bottles of sulfonyl chloride in a fume hood behind a blast shield. The release of


 can be sudden and corrosive.
Q: How should I store these reagents to prevent degradation?

A: Proper storage requires a multi-barrier approach to exclude moisture.

  • Temperature: Store at

    
     (refrigerator) or 
    
    
    
    (freezer) depending on the specific derivative's melting point. Cold slows the hydrolysis kinetics.
  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[1]

  • Secondary Containment: Place the primary bottle inside a secondary jar containing a desiccant (e.g., Drierite or silica gel) to intercept ambient moisture.

  • Seal: Parafilm is insufficient for long-term storage. Use electrical tape or a secondary screw-top container.

Experimental Setup & Handling (The "During" Phase)

Q: Which solvents are compatible with sulfonyl chlorides?

A: Solvent choice is dictated by the need to avoid nucleophilic attack. Avoid protic solvents (alcohols, water) and nucleophilic polar aprotic solvents that might react at high temperatures.

Table 1: Solvent Compatibility Matrix

Solvent ClassStatusExamplesTechnical Notes
Chlorinated Recommended DCM, Chloroform, DCEExcellent solubility; inert to electrophilic attack.
Ethers Recommended THF, Diethyl Ether, DioxaneGood solubility; ensure they are anhydrous (dry).
Aromatics Recommended Toluene, BenzeneGood for recrystallization and heating if required.
Polar Aprotic ⚠️ Caution DMF, DMAc, DMSOCan cause Vilsmeier-Haack type side reactions or decompose

at high temps.
Protic Forbidden Water, Methanol, EthanolRapid hydrolysis to sulfonic esters or acids.
Amines ⚠️ Reactant Pyridine, TriethylamineUsed as bases/catalysts, but will react to form sulfonamides if primary/secondary amines are present.
Q: How do I verify the purity of my reagent before starting?

A: Do not rely on TLC alone, as the sulfonic acid byproduct often streaks or stays at the baseline. Use a Morpholine Titration for quantitative purity assessment.

Protocol: Morpholine Titration for Purity

  • Weigh: Dissolve

    
     mg of sulfonyl chloride (accurately weighed) in 10 mL of neutral solvent (e.g., acetonitrile or toluene).
    
  • React: Add exactly 5.0 mL of a standard 1M Morpholine solution (excess secondary amine).

  • Wait: Stir for 10 minutes. The morpholine reacts rapidly to form the sulfonamide and HCl (which is neutralized by excess morpholine).

  • Titrate: Add distilled water and an indicator (e.g., methyl red). Titrate the remaining unreacted morpholine with standard 0.5N HCl.

  • Calculate:

    
    
    

Visualization: Reaction Workflow & Logic

The following diagram illustrates the decision logic for handling sulfonyl chlorides, from storage inspection to reaction quenching.

G cluster_purify Purification Loop start Start: Sulfonyl Chloride Handling inspect Inspect Bottle (Crystals on cap? Pressure?) start->inspect titrate Perform Morpholine Titration inspect->titrate purity_check Purity > 95%? titrate->purity_check purify Purification Required (Recrystallization) purity_check->purify No reaction Reaction Setup (Inert Atm, Dry Solvent) purity_check->reaction Yes purify->titrate Retest quenching Quenching Protocol (Exotherm Control) reaction->quenching waste Waste Disposal (Neutral pH) quenching->waste

Caption: Logic flow for assessing reagent quality and determining the necessity of purification before reaction initiation.

Troubleshooting & Recovery (The "After/Fixing" Phase)

Q: My reaction yield is low, and I see a baseline spot on TLC. What happened?

A: The baseline spot is likely the sulfonic acid (


), indicating hydrolysis occurred.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Low Yield / Baseline Spot Wet solvent or high humidity.Dry solvents over molecular sieves (3Å or 4Å). Flame-dry glassware.
Violent Exotherm Adding

too fast or to a warm solution.
Cool reaction to

. Add reagent dropwise as a solution in DCM/THF.
Colored Impurities Decomposition of unstable sulfonyl chloride.Perform recrystallization (see below) or use activated charcoal filtration.
"Oiling Out" Product is not solidifying.Impurities are preventing crystallization. Triturate with cold pentane or hexanes.
Q: How do I purify degraded sulfonyl chloride?

A: If the solid has turned into a wet paste or is colored, Recrystallization is the standard purification method. Distillation is risky for many sulfonyl chlorides due to thermal instability.

Protocol: Recrystallization of p-Toluenesulfonyl Chloride (TsCl)

  • Dissolve: Dissolve the impure solid in the minimum amount of boiling Chloroform (

    
    ) or Toluene.
    
  • Filter: If there are insoluble particles (often sulfonic acid salts), filter the hot solution rapidly through a glass frit or cotton plug.

  • Precipitate: Add 5 volumes of non-polar solvent (Petroleum Ether or Hexanes) to the filtrate.

  • Cool: Allow the mixture to cool to room temperature, then place in a

    
     freezer.
    
  • Collect: Filter the white crystals and dry under high vacuum to remove solvent traces.

    • Note: Store immediately in a desiccator.[2]

Emergency & Disposal Protocols

Q: How do I safely quench an excess of sulfonyl chloride?

A: Never add water directly to neat sulfonyl chloride; the heat generation can cause a "volcano" effect.

Safe Quenching Procedure:

  • Dilute: Dilute the reaction mixture with an organic solvent (DCM or Ethyl Acetate).

  • Cool: Place the flask in an ice bath (

    
    ).
    
  • Add Base: Slowly add a saturated aqueous solution of Sodium Bicarbonate (

    
    )  or 10% Sodium Hydroxide (
    
    
    
    )
    .
    • Why? The base neutralizes the

      
       produced immediately, preventing acid-catalyzed side reactions and reducing the volatility of the fumes.
      
  • Stir: Allow to stir for 30–60 minutes to ensure complete hydrolysis of the remaining

    
     to the water-soluble sulfonate salt (
    
    
    
    ).
  • Separate: The product (sulfonamide/ester) stays in the organic layer; the hydrolyzed byproduct stays in the aqueous layer.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: p-Toluenesulfonyl chloride. Merck KGaA. Link

  • BenchChem. (2025).[3] Technical Support Center: Sulfonyl Chloride Work-up. Link

  • Org. Synth. (1954). p-Toluenesulfonyl Chloride Purification. Organic Syntheses, Coll. Vol. 1, p.145. Link

  • Horiazon Chemical. (2024).[4] Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Link

  • National Institutes of Health (NIH). (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Link

Sources

Validation & Comparative

Strategic Amine Protection: A Comparative Guide to Sulfonyl Chlorides in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex total synthesis and medicinal chemistry, the amine moiety is often the most reactive and problematic functional group. While carbamates (Boc, Fmoc, Cbz) are the standard for peptide coupling, sulfonyl chlorides offer a unique profile: they form sulfonamides that are exceptionally stable to acids, bases, and nucleophiles, yet can be cleaved under specific, orthogonal conditions.

This guide provides a technical comparison of the three dominant sulfonyl protecting groups: Tosyl (Ts) , Nosyl (Ns) , and SES . Unlike standard protecting groups, these reagents often serve a dual purpose—protecting the nitrogen while simultaneously activating it for alkylation (Fukuyama synthesis), a critical tactic in constructing secondary amines.

Comparative Analysis: The "Big Three" Sulfonyls

The choice of sulfonyl chloride dictates the synthetic pathway. The table below summarizes the electronic profiles and orthogonality of the primary reagents.

Table 1: Performance Matrix of Sulfonyl Protecting Groups
FeatureTosyl (Ts) Nosyl (o-Ns / p-Ns) SES
Reagent p-Toluenesulfonyl chloride2- or 4-Nitrobenzenesulfonyl chloride2-(Trimethylsilyl)ethanesulfonyl chloride
Electronic Nature Electron-donating (Methyl)Electron-withdrawing (Nitro)Silicon-stabilized (Beta-effect)
Crystallinity High (Excellent for purification)HighModerate to Low (Often oils)
Alkylation Potential Poor (Requires harsh conditions)Excellent (

~10-11, Fukuyama)
Moderate
Acid Stability Excellent (Stable to TFA, HCl)ExcellentExcellent
Base Stability Excellent (Stable to LiOH, K2CO3)Good (Unstable to thiols/base)Excellent
Deprotection Mode Reductive (Na/Naphthalene) or Strong Acid

(Thiol + Base)
Fluoride (TBAF, CsF)
Primary Use Case "Permanent" protection; CrystallizationSynthesis of secondary amines; Orthogonal protectionLate-stage deprotection; Acid/Base sensitive substrates

Mechanistic Deep Dive & Causality

The Tosyl Group: The "Fortress"

The p-toluenesulfonyl group is the historical standard. Its lipophilicity aids in solubilizing polar amines in organic solvents, and its tendency to form crystalline solids makes it ideal for intermediate purification without chromatography.

  • Causality: The methyl group on the benzene ring makes the sulfonamide nitrogen less acidic (

    
     ~16) compared to Nosyl. Consequently, alkylating a Ts-protected amine requires strong bases (NaH) and high temperatures, which often leads to side reactions.
    
  • Removal: Cleavage requires breaking a strong S-N bond. This typically demands single-electron transfer (SET) conditions (Na/Naphthalene), which will reduce other functional groups like alkenes, alkynes, or benzyl ethers. Use Ts only if the amine must survive harsh intermediate steps.

The Nosyl Group: The "Architect" (Fukuyama Synthesis)

The introduction of a nitro group (ortho or para) fundamentally alters the chemistry. The electron-withdrawing nature of the nitro group significantly acidifies the N-H bond (


 ~10-11).
  • Causality: This acidity allows for mono-alkylation using mild bases (Mitsunobu conditions or

    
    /R-X). This is the core of the Fukuyama Amine Synthesis , solving the classic problem of over-alkylation seen when treating primary amines with alkyl halides.
    
  • Removal: The nitro group acts as an electron sink, making the aromatic ring susceptible to Nucleophilic Aromatic Substitution (

    
    ). A "soft" nucleophile (thiolate) attacks the ring, forming a Meisenheimer complex that collapses to release sulfur dioxide and the free amine.
    
The SES Group: The "Diplomat"

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a masterpiece of orthogonality. It mimics the stability of a sulfonamide but includes a "self-destruct" trigger in the form of the silyl group.

  • Mechanism: Treatment with fluoride (F-) triggers a beta-elimination. The fluoride attacks the silicon, causing the collapse of the ethyl chain into ethylene and sulfur dioxide, releasing the amine.

  • Advantage: This mechanism is orthogonal to both acid (Boc cleavage) and base (Fmoc cleavage), and does not require the reductive conditions of Ts or the odorous thiols of Ns.

Visualizing the Chemistry

Diagram 1: The Fukuyama Alkylation & Deprotection Cycle

This diagram illustrates the "Safety-Catch" mechanism of the Nosyl group, enabling the controlled synthesis of secondary amines.

Fukuyama_Cycle PrimaryAmine Primary Amine (R-NH2) NsAmide Ns-Amide (Acidic NH) PrimaryAmine->NsAmide Installation (Et3N, DCM) NsCl Ns-Cl (Reagent) NsCl->NsAmide Alkylation Alkylation (R'-X / K2CO3) or Mitsunobu NsAmide->Alkylation SecNsAmide Sec. Ns-Amide (R-N(Ns)-R') Alkylation->SecNsAmide C-N Bond Formation Deprotection Deprotection (PhSH / Base) SecNsAmide->Deprotection Meisenheimer Meisenheimer Complex Deprotection->Meisenheimer Thiol Attack SecAmine Secondary Amine (R-NH-R') Meisenheimer->SecAmine -SO2, -ArSPh

Caption: The Fukuyama cycle utilizes the acidity of the Ns-amide for alkylation, followed by mild thiolate cleavage.

Diagram 2: Selection Decision Matrix

Choose the correct sulfonyl group based on your molecule's sensitivity.

Decision_Tree Start Start: Amine Protection Needed Q1 Do you need to alkylate the nitrogen (Fukuyama)? Start->Q1 Q2 Is the substrate Base Sensitive? Q1->Q2 No Res_Ns Use NOSYL (Ns) (Allows alkylation, mild cleavage) Q1->Res_Ns Yes Q3 Is the substrate Redox Sensitive? Q2->Q3 No Res_SES Use SES (Fluoride cleavage, orthogonal) Q2->Res_SES Yes (e.g., Esters) Q3->Res_SES Yes (Alkenes/Alkynes) Res_Ts Use TOSYL (Ts) (Max stability, harsh cleavage) Q3->Res_Ts No (Need Crystallinity)

Caption: Decision matrix for selecting Ts, Ns, or SES based on synthetic requirements.

Validated Experimental Protocols

Protocol A: Fukuyama Mono-Alkylation (Nosyl Strategy)

Reference Grounding: Adapted from Kan & Fukuyama, Chem. Commun. 2004.

1. Installation:

  • Dissolve primary amine (1.0 equiv) in DCM (0.2 M).

  • Add Triethylamine (1.5 equiv) and cool to 0°C.

  • Add 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv) portion-wise.

  • Warm to RT and stir until TLC indicates consumption of amine (usually <2h).

  • Checkpoint: The product should be a white solid. If oil, triturated with hexanes.

2. Alkylation (Mitsunobu Variation):

  • Dissolve Ns-amide (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and Triphenylphosphine (1.5 equiv) in dry THF.

  • Add DIAD (1.5 equiv) dropwise at 0°C.

  • Critical Step: Monitor by TLC.[1] The Ns-amide is acidic enough to be fully protonated by the betaine intermediate.

3. Deprotection:

  • Dissolve the alkylated Ns-amide in DMF.

  • Add Thiophenol (PhSH) (1.2 equiv) and

    
      (3.0 equiv).
    
  • Stir at RT for 1-4 hours. The solution will turn bright yellow (Meisenheimer complex).

  • Workup: Dilute with ether/water. The amine stays in the organic phase; the yellow byproduct stays in the aqueous phase (basic).

  • Safety Note: Thiophenol is toxic and malodorous. Use bleach to quench glassware.

Protocol B: Fluoride-Mediated SES Cleavage

Reference Grounding: Adapted from Weinreb et al., J. Org. Chem.

1. Deprotection:

  • Dissolve SES-protected amine in THF or acetonitrile.

  • Add TBAF (1M in THF) (3.0 equiv) or CsF (5.0 equiv) in DMF for higher temperatures.

  • Heat to 40-60°C if steric hindrance is high.

  • Observation: Evolution of ethylene gas and

    
     may be observed.
    
  • Workup: Dilute with EtOAc, wash with NaHCO3.

  • Troubleshooting: If the reaction is sluggish, use HF-Pyridine complex, but ensure the substrate is acid-tolerant.

References

  • Fukuyama Amine Synthesis (Review): Kan, T.; Fukuyama, T. Chem. Commun.[2]2004 , 353–359. [Link]

  • SES Group Introduction: Weinreb, S. M.; Demko, D. M.; Lessen, T. A.; Demers, J. P. Tetrahedron Lett.1986 , 27, 2099–2102. [Link]

  • Comparitive Deprotection (Ts vs SES): Declerck, V.; Allouchi, H.; Martinez, J.; Lamaty, F. J. Org. Chem.2007 , 72, 1518–1521. [Link]

  • Greene's Protective Groups: Wuts, P. G. M. Greene’s Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014 . [Link][3]

  • Nosyl Deprotection Protocol: Organic Syntheses2006 , 83, 161. [Link]

Sources

Comparative Guide: HPLC and GC-MS Strategies for 2-Fluoro-3-methylbenzenesulfonyl Chloride Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyzing 2-Fluoro-3-methylbenzenesulfonyl chloride (FMBSC) presents a classic analytical dichotomy: the trade-off between structural identification (GC-MS) and quantitative stability (HPLC).[1]

As an aryl sulfonyl chloride, FMBSC is inherently electrophilic and moisture-sensitive.[1] In the presence of water—ubiquitous in reverse-phase HPLC—it rapidly hydrolyzes to 2-Fluoro-3-methylbenzenesulfonic acid .[1] This creates a "moving target" during analysis, where the impurity profile changes while the sample sits in the autosampler. Conversely, while GC-MS eliminates the moisture problem, the thermal stress of the injection port can induce desulfonylation (


 loss), leading to false impurity peaks.

The Verdict:

  • For Purity & Assay (QC Release): Use Derivatization-HPLC .[1] Converting the unstable chloride to a stable sulfonamide provides the most accurate quantitation.

  • For Impurity ID (R&D): Use GC-MS with a cool-on-column or low-temp split injection to identify volatile synthesis byproducts.[1]

Chemical Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Aryl ring with -F, -CH3, and -SO2Cl groups.[1]UV active (Benzene ring); Electrophilic.[1]
Reactivity High reactivity with nucleophiles (H2O, Alcohols, Amines).[1]Critical: Cannot use standard aqueous HPLC diluents.
Volatility Semi-volatile.[1]Suitable for GC, but high boiling point requires thermal care.[1]
Key Impurity 2-Fluoro-3-methylbenzenesulfonic acid.[1]The hydrolysis product.[1][2][3] Highly polar; elutes at void volume in RP-HPLC.[1]

Method A: Derivatization-HPLC (The "Gold Standard" for Purity)[1]

The Logic

Direct injection of sulfonyl chlorides into aqueous mobile phases causes on-column hydrolysis.[1] The peak area of the parent compound decreases, and the sulfonic acid peak increases during the run. The only way to "freeze" the sample integrity is to chemically convert the reactive


 group into a stable sulfonamide using a secondary amine (e.g., diethylamine or piperidine) before injection.
Experimental Protocol

Reagents:

  • Derivatizing Agent: Diethylamine (DEA) or Piperidine (excess).[1]

  • Solvent: Anhydrous Acetonitrile (ACN).[1]

  • Quench: 1% Acetic Acid.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve approx. 10 mg of FMBSC sample in 5 mL anhydrous ACN.

  • Reaction: Add 200 µL of Diethylamine. Note: The reaction is exothermic and instantaneous.

  • Incubation: Vortex for 30 seconds. Allow to stand for 5 minutes at room temperature.

  • Quench/Dilution: Dilute to analytical concentration (e.g., 0.5 mg/mL) using Mobile Phase A/B (50:50). The excess amine ensures all chloride is converted.[1]

  • Injection: Inject the stable sulfonamide derivative.[1]

HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH keeps the amine derivative sharp).[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 40% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (or 210 nm for higher sensitivity).[1]

Expert Insight: The "impurity" peaks observed in this method will be the derivatized versions of the original impurities. For example, if the starting material (toluene derivative) was present, it will not react with the amine and will elute at its standard retention time.

Method B: GC-MS (Structure & Volatile Impurities)[1]

The Logic

GC-MS is superior for identifying unreacted precursors (e.g., 2-fluoro-3-methylbenzene) which may lack the UV chromophores required for sensitive HPLC detection.[1] However, the


 bond is thermally labile.[1]
Thermal Degradation Risk

At injector temperatures >250°C, FMBSC may undergo radical cleavage:



This produces a false peak for the aryl chloride (2-fluoro-1-chloro-3-methylbenzene).[1]
Optimized GC-MS Protocol
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1] Non-polar stationary phase minimizes interaction.[1]

  • Inlet: Split mode (20:1). CRITICAL: Set Inlet Temperature to 200°C (lower than standard 250°C) to minimize degradation.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • Hold: 3 min.

  • MS Source: 230°C. Scan range 40–400 amu.[1]

Self-Validating Check: Inject a known pure standard of the aryl chloride impurity.[1] If your FMBSC sample shows this peak, lower the inlet temperature by 20°C and re-inject. If the peak diminishes, it was a thermal artifact, not a real impurity.

Comparative Analysis

The following table summarizes the performance metrics based on field application data for aryl sulfonyl chlorides.

FeatureMethod A: Derivatization-HPLCMethod B: Direct GC-MS
Primary Utility Quantitative Purity (Assay) Qualitative ID & Volatiles
Sample Stability High (Stable sulfonamide formed)Low (Thermal degradation risk)
Linearity (

)
> 0.999 (Excellent)~0.98 - 0.99 (Variable due to decomp)
LOD/LOQ High Sensitivity (UV)High Sensitivity (MS)
Specificity High for hydrolysis productsHigh for isomers/precursors
Prep Time 10-15 mins (Reaction required)< 5 mins (Dilute & Shoot)
Major Artifacts Excess derivatizing agent peakThermal breakdown products (

)

Visualized Workflows

Decision Matrix: Choosing the Right Method

This logic flow guides the analyst based on the specific data requirement (Assay vs. ID).

G Start Start: FMBSC Analysis Goal What is the Analytical Goal? Start->Goal Quant Quantitative Purity / Assay (QC Release) Goal->Quant Accurate % Ident Impurity ID / Structure (R&D Profiling) Goal->Ident Unknown Peaks HPLC_Path Method: Derivatization HPLC Quant->HPLC_Path GC_Path Method: Direct GC-MS Ident->GC_Path Action_HPLC React with Diethylamine -> Stable Sulfonamide HPLC_Path->Action_HPLC Action_GC Low Temp Inlet (200°C) -> Monitor Decomp GC_Path->Action_GC

Caption: Decision matrix for selecting the optimal analytical technique based on data requirements.

Derivatization Reaction Scheme

Understanding the chemistry is vital for troubleshooting Method A.

Reaction FMBSC FMBSC (Unstable Analyte) Reaction Nucleophilic Substitution FMBSC->Reaction Amine Diethylamine (Reagent) Amine->Reaction Sulfonamide Sulfonamide Derivative (Stable HPLC Target) Reaction->Sulfonamide Major Product HCl HCl (Neutralized) Reaction->HCl Byproduct

Caption: Chemical transformation of the unstable sulfonyl chloride into a stable sulfonamide for HPLC analysis.

References

  • PubChem. (2025).[1][5] Benzenesulfonyl chloride Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.).[1] Derivatization and rapid GC-MS screening of chlorides. Analytical Methods. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (2025).[1] Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid. PMC. Retrieved January 29, 2026, from [Link]

Sources

Definitive Guide: Structural Confirmation of Novel Sulfonamides via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide moiety (


) remains a cornerstone of medicinal chemistry, appearing in antibiotics, diuretics, and carbonic anhydrase inhibitors. However, confirming the precise structure of novel sulfonamides presents unique spectroscopic challenges. The sulfonyl group acts as a "magnetic insulator," breaking scalar coupling networks (

-coupling) between the amine and the sulfonyl substituents, rendering standard 1D

NMR and COSY insufficient for unambiguous assignment.

This guide details a self-validating 2D NMR workflow designed to bridge this connectivity gap, distinguish regioisomers (e.g.,


- vs. 

-alkylation), and resolve rotational isomers without reliance on single-crystal X-ray diffraction.

Part 1: The Structural Challenge of Sulfonamides

The "Sulfur Break" Phenomenon

In standard organic molecules, we rely on


 couplings (COSY) to trace connectivity. In sulfonamides, the 

group isolates the spin systems of the

(sulfonyl side) and

(amine side) substituents.
  • Problem: No COSY cross-peaks exist between the

    
     and 
    
    
    
    protons.
  • Consequence: You cannot prove the two pieces are connected based solely on proton-proton interactions.[1]

Regioisomerism in Synthesis

During the synthesis of sulfonamides, particularly when alkylating primary sulfonamides, ambiguity often arises between:

  • 
    -alkylation:  The desired product (
    
    
    
    ).
  • 
    -alkylation:  The sulfonate ester impurity (
    
    
    
    ).
  • Bis-alkylation: Formation of tertiary sulfonamides where secondary were intended.

Distinguishing these requires probing the heteronuclear environment of the nitrogen and oxygen atoms.

Part 2: Comparative Analysis of Analytical Techniques

While X-ray crystallography is the gold standard, it is low-throughput and requires crystalline samples. 2D NMR offers the best balance of speed, resolution, and structural certainty for solution-state samples.

Table 1: Comparative Efficacy for Sulfonamide Elucidation

Feature1D NMR (

)
Mass Spectrometry (HRMS)X-Ray Crystallography2D NMR (HSQC/HMBC)
Connectivity Proof Low (Inferred)None (Mass only)Absolute High (Through-bond)
Regioisomer ID Medium (Shift based)Low (Fragmentation)Absolute High (Coupling patterns)
Sample State SolutionSolution/GasSolid (Crystal required)Solution
Throughput High (mins)High (mins)Low (days/weeks)Medium (hrs)
"Sulfur Break" Cannot BridgeN/ABridgesBridges via HMBC

Part 3: The 2D NMR Toolkit (The Core Mechanism)

To solve the sulfonamide structure, we utilize a specific suite of pulse sequences.[2] The causality behind these choices is outlined below.

HSQC (Heteronuclear Single Quantum Coherence)[3][4][5]
  • Purpose: Assigns protons to their direct carbons (1-bond coupling).[3]

  • Sulfonamide Specificity: Identifies the carbon alpha to the sulfonamide nitrogen. If

    
    -alkylation occurred, this carbon shifts significantly (
    
    
    
    40-55 ppm) compared to
    
    
    -alkylation (
    
    
    60-75 ppm).
  • Advantage: Superior sensitivity over 1D

    
     NMR.
    
HMBC (Heteronuclear Multiple Bond Correlation)[5]
  • Purpose: The "Bridge Builder." Detects 2-bond and 3-bond couplings.[1]

  • Sulfonamide Specificity: This is the critical experiment . It allows you to see correlations from the aromatic protons ortho to the sulfonyl group to the sulfonamide nitrogen (if using

    
    -HMBC) or to the carbons on the other side of the break if the geometry allows (rare).
    
  • Critical Check: In aromatic sulfonamides, the ortho protons will correlate to the quaternary carbon attached to the sulfur (

    
    ).
    
HSQC/HMBC (The "Silver Bullet")
  • Purpose: Direct observation of the Nitrogen atom.

  • Sulfonamide Specificity:

    • 
       Chemical Shift:  Sulfonamides have a distinct 
      
      
      
      range (-300 to -340 ppm relative to nitromethane, or ~100-140 ppm relative to liquid
      
      
      ).
    • Connectivity: An HMBC correlation from the alpha-protons of the

      
       group to the sulfonamide 
      
      
      
      definitively proves the
      
      
      bond exists, ruling out
      
      
      -alkylation.

Part 4: Experimental Protocol (Self-Validating System)

This workflow ensures that every structural claim is cross-verified by at least two orthogonal data points.

Step 1: Sample Preparation[5]
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    . Sulfonamide NH protons are often broad or invisible in chloroform due to exchange. DMSO stabilizes the NH via hydrogen bonding, resulting in a sharp doublet (secondary) or singlet (primary) at
    
    
    7.5–10.0 ppm.
  • Concentration: 10–20 mg for standard probes; 1–2 mg if using a CryoProbe.

Step 2: The "Sulfonamide Validation" Workflow

Execute the experiments in this specific order to maximize information gain per hour.

G Start Start: Purified Sample Proton 1. 1H NMR (DMSO-d6) Check NH Integral & Multiplicity Start->Proton HSQC 2. 1H-13C HSQC Assign C-H Pairs (Alpha Carbons) Proton->HSQC Decision1 Are Alpha-C shifts consistent with N-alkylation? HSQC->Decision1 HMBC 3. 1H-13C HMBC Verify Aromatic Substitution Pattern Decision1->HMBC Yes (40-55 ppm) Invalid Re-evaluate (O-alkylation?) Decision1->Invalid No (>60 ppm) N15 4. 1H-15N HMBC Confirm N-C Connectivity HMBC->N15 Valid Structure Confirmed N15->Valid

Figure 1: The Self-Validating NMR Workflow for Sulfonamide Confirmation. Blue nodes represent standard acquisition; Green/Red nodes represent critical decision points.

Step 3: Data Interpretation Logic
  • The NH Signal: In DMSO, a primary sulfonamide (

    
    ) shows a singlet integrating to 2H. A secondary sulfonamide (
    
    
    
    ) shows a doublet (coupling to the neighbor CH) or a broad singlet integrating to 1H.
  • The HSQC Edit: Use Multiplicity-Edited HSQC.

    • 
       signals phase down (blue).
      
    • 
       signals phase up (red).[1]
      
    • Validation: Ensure the carbon attached to the nitrogen matches the expected hybridization (

      
       vs 
      
      
      
      ).
  • The HMBC "Long Jump": Look for the correlation from the NH proton (if visible) to the

    
     of the aromatic ring. This links the "Sulfur Break."
    

Part 5: Case Study Data - Differentiating Regioisomers

The following table illustrates the expected chemical shift differences that confirm the structure of an


-alkylated benzenesulfonamide versus its 

-alkylated isomer.

Table 2: Diagnostic Shifts for Benzenesulfonamide Derivatives

ParameterTarget: N-Alkylated (

)
Impurity: O-Alkylated (

)

Shift (Alpha-CH2)

2.8 – 3.2 ppm

4.0 – 4.2 ppm (Deshielded by Oxygen)

Shift (Alpha-C)

42 – 48 ppm

68 – 72 ppm

Chemical Shift

100 – 115 ppm (rel.

)
N/A (Nitrogen is not alkylated)
HMBC Correlation

(Strong)
No NH signal
Visualizing the Connectivity

The diagram below demonstrates the specific HMBC correlations required to "close the loop" on the structure.

G H_ortho H(ortho) C_ipso C(ipso) H_ortho->C_ipso 3J S SO2 C_ipso->S bond N N-H S->N bond N->C_ipso 3J (Critical) C_alpha C(alpha) N->C_alpha bond H_alpha H(alpha) H_alpha->N 15N-HMBC

Figure 2: Critical HMBC correlations bridging the sulfonyl group. The red dashed arrows indicate the specific long-range couplings that must be observed to confirm the sulfonamide linkage.

References

  • Vertex AI Search. (2023). NMR structural elucidation of sulfonamides 2D techniques. 4

  • Marek, R., et al. (2007). 15N NMR spectroscopy in structural analysis: an update (2001-2005). Current Organic Chemistry. 5[6]

  • Oxford Instruments. (2024).[7] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. 8[6]

  • Columbia University NMR Facility. (2023). HSQC and HMBC: Heteronuclear Correlation Experiments. 1[6]

  • Royal Society of Chemistry. (2022). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. 9[6]

Sources

Safety Operating Guide

2-Fluoro-3-methylbenzenesulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Advisory – Safe Disposal and Neutralization of 2-Fluoro-3-methylbenzenesulfonyl Chloride

Executive Summary & Operational Context

This compound (CAS: 870704-16-2) is a high-value electrophile frequently employed in medicinal chemistry for sulfonamide synthesis.[1] However, its utility masks a significant latent hazard: moisture-induced hydrolysis .

Unlike standard organic waste, this compound possesses a "delayed threat" mechanism. If disposed of improperly in a standard organic waste drum, it can slowly react with residual moisture or protic solvents, generating hydrogen chloride (HCl) gas. This leads to container pressurization, drum failure, and acid-fog release .

This guide provides a self-validating protocol for the neutralization and disposal of this compound, ensuring compliance with RCRA standards and protecting laboratory personnel.

Hazard Mechanism & Causality

To handle this chemical safely, one must understand the thermodynamics of its decomposition.

  • The Reaction: Sulfonyl chlorides undergo nucleophilic attack by water at the sulfur atom.

  • The Byproducts: The reaction yields the corresponding sulfonic acid (strong acid) and anhydrous HCl (gas).

  • The Risk: The reaction is exothermic.[2] In a closed waste container, the evolution of HCl gas (

    
    ) causes rapid pressurization.
    

Reaction Scheme:



Decision Matrix: Neutralize or Pack?

Do not default to neutralization for large quantities. Use the following logic flow to determine the safest disposal route.

DisposalDecision Start Assess Inventory (this compound) Quantity Quantity? Start->Quantity Small < 10 grams (Residue/Experimental Excess) Quantity->Small Small Scale Large > 10 grams (Stock/Bulk) Quantity->Large Large Scale InHouse In-House Quenching (Fume Hood Required) Small->InHouse Vendor Lab Pack Service (Do NOT Quench) Large->Vendor

Figure 1: Decision logic for determining the appropriate disposal pathway. Large quantities pose a thermal runaway risk during quenching and should be handled by professional waste services.

Protocol A: In-House Neutralization (Small Scale <10g)

Objective: Convert the reactive sulfonyl chloride into a water-soluble, non-volatile sodium sulfonate salt.

Prerequisites:

  • PPE: Nitrile gloves (double-gloved) or Silver Shield® laminate gloves; chemical splash goggles; lab coat.

  • Engineering Control: This procedure MUST be performed in a functioning fume hood.

Step-by-Step Methodology
StepActionScientific Rationale (The "Why")
1 Dissolution Dissolve the sulfonyl chloride in an inert solvent (Dichloromethane or Toluene). Use ~10 mL solvent per gram of compound.Heat Sink: Direct addition of water to the neat solid causes violent sputtering. The solvent acts as a heat sink to moderate the exotherm [1].
2 Preparation of Base Trap Prepare a 10% w/v Sodium Carbonate (

) or Sodium Hydroxide (

) solution in a beaker. Cool to 0°C.
Proton Scavenging: We must neutralize the HCl as it forms. An alkaline environment drives the hydrolysis to completion and traps HCl as NaCl [2].
3 Controlled Hydrolysis Slowly add the organic solution (Step 1) to the stirring aqueous base (Step 2). Do not reverse this order. Rate Control: Adding the reagent to the quench media ensures the reactive species is always the limiting reagent, preventing runaway reactions.
4 Phase Monitoring Stir vigorously for 30–60 minutes. Monitor temperature; keep below 25°C.Biphasic Kinetics: Sulfonyl chlorides are hydrophobic. Vigorous stirring increases the interfacial surface area, accelerating the hydrolysis rate [3].
5 Validation (The Check) Stop stirring. Check the pH of the aqueous layer.[2] It must remain basic (pH > 8).Self-Validation: If pH < 7, acid is still being generated. Add more base and continue stirring.
6 Disposal Separate layers. Aqueous layer

Aqueous Waste. Organic layer

Halogenated Organic Waste.
Segregation: The reactive moiety is now destroyed. The waste streams are chemically stable.

Protocol B: Commercial Disposal (Large Scale >10g)

Core Directive: Do not attempt to quench expired stock bottles or large excesses. The heat generation is difficult to manage without a jacketed reactor.

  • Labeling: Mark the container clearly with "DANGER: CORROSIVE, REACTIVE, WATER SENSITIVE."

  • Primary Containment: Ensure the original cap is tight. Tape the cap with parafilm to prevent vibration loosening.

  • Secondary Containment: Place the bottle inside a polyethylene bag, then inside a secondary plastic tub.

  • Waste Coding: Profile the waste under RCRA regulations (see Section 6).

Regulatory Compliance (RCRA)

Proper classification is essential for legal transport and disposal.

Table 1: RCRA Waste Characterization

CharacteristicCodeJustification
Corrosivity D002 The substance causes skin burns (Category 1B) and generates HCl upon contact with moisture [4].
Reactivity D003 Reacts violently with water; generates toxic gases (HCl) [5].
Toxicity D004-D043 Check if the specific isomer contains heavy metals (unlikely) or if the solvent used (e.g., Pyridine, Benzene) triggers a listing.

Note: If you used Dichloromethane (DCM) in Protocol A, the organic waste stream carries the F002 listed waste code.

Mechanistic Visualization

Understanding the chemical transformation ensures you can troubleshoot if the reaction stalls (e.g., if the pH stops dropping, the reaction may have stalled due to poor mixing).

ReactionMechanism cluster_conditions Critical Conditions R1 Sulfonyl Chloride (Lipophilic) Inter Tetrahedral Intermediate R1->Inter Nucleophilic Attack R2 Water/Base (OH-) (Hydrophilic) R2->Inter P1 Sulfonate Salt (Water Soluble) Inter->P1 Cl- Departure & Neutralization P2 NaCl + H2O Inter->P2 Cond1 Vigorous Stirring (Maximize Surface Area) Cond2 pH > 8 (Drive Equilibrium)

Figure 2: The biphasic hydrolysis mechanism. Success depends on maximizing the interface between the lipophilic sulfonyl chloride and the hydrophilic base.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2] [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Organic Syntheses, Inc. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Personal protective equipment for handling 2-Fluoro-3-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Hydrolysis Hazard

Immediate Action Required: Treat 2-Fluoro-3-methylbenzenesulfonyl chloride as a high-risk corrosive and lachrymator.

While the fluorine and methyl substituents modify the lipophilicity of this molecule, the core safety profile is dictated by the sulfonyl chloride (


) functional group . The primary danger is not just direct toxicity, but its violent reactivity with moisture.
  • The Mechanism of Injury: Upon contact with mucous membranes (eyes, lungs) or skin, the molecule undergoes rapid hydrolysis.

    
    
    This generates two strong acids directly on the tissue, causing immediate, deep chemical burns and severe respiratory distress.
    

The Hierarchy of Defense: PPE Specifications

Standard laboratory PPE is often insufficient for sulfonyl chlorides due to their ability to permeate standard nitrile and their volatility.

A. Hand Protection: The "Nitrile Trap"

Critical Insight: Do not rely on standard 4-mil nitrile exam gloves for prolonged handling. Sulfonyl chlorides are often dissolved in organic solvents (DCM, THF) that permeate nitrile in seconds, carrying the corrosive payload to your skin.

Glove MaterialProtection LevelUsage Protocol
Laminate (Silver Shield/4H) High (Recommended) Mandatory for spill cleanup or handling >10g. Impermeable to most sulfonyl chlorides and carrier solvents.
Double Nitrile (High-Risk) Medium Acceptable only for incidental splash protection during micro-scale weighing. Outer: 8-mil Nitrile. Inner: 4-mil Nitrile (colored) to show breaches.
Latex Low Do NOT Use. Poor chemical resistance to acid chlorides; rapid degradation.
B. Eye & Face Protection[1][2][3][4][5]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Why: Safety glasses provide zero protection against vapors or aerosols. The HCl gas released by hydrolysis is a severe lachrymator; unsealed eyewear will result in immediate incapacitation.

  • Face Shield: Required when pouring volumes >100 mL or quenching reaction mixtures.

C. Respiratory Protection
  • Primary Control: All operations must occur inside a certified chemical fume hood.

  • Secondary (Spill/Outside Hood): Full-face respirator with Acid Gas (Yellow/Olive) and Organic Vapor (Black) combination cartridges.

Operational Protocol: The "Dry Chain" Workflow

This protocol ensures a self-validating safety system where moisture is rigorously excluded until the controlled quench.

Step 1: Pre-Operational Check
  • Glassware: Must be oven-dried. Surface moisture on glassware will trigger micro-hydrolysis, pressurizing the vessel with HCl gas.

  • Traps: Ensure the vacuum line is equipped with a base trap (NaOH) to neutralize evolved HCl if distilling or evaporating.

Step 2: Transfer & Weighing
  • Solids: If the this compound is solid (melting point dependent on purity), weigh in a closed vessel. Do not leave the stock bottle open.

  • Liquids/Melts: Use positive displacement pipettes or glass syringes.

    • Technique: Avoid "blowing out" the pipette. The residual liquid reacts with air moisture, creating an acid mist.

Step 3: Reaction Monitoring
  • TLC Sampling: Do not dip capillaries directly into the reaction. Remove an aliquot, quench it in a mini-vial of Methanol, then spot. This prevents HCl evolution on the TLC plate.

Emergency & Disposal: Controlled Quenching

The Golden Rule: Never add water to the sulfonyl chloride. Always add the sulfonyl chloride to the aqueous base.

Quenching Procedure (Step-by-Step)
  • Prepare the Quench Bath: Create a slurry of Ice and Saturated Sodium Bicarbonate (

    
    ) or 2M NaOH in a large beaker.
    
    • Volume Rule: Use 10x volume relative to the waste stream.

  • Controlled Addition: Slowly add the reaction mixture/waste to the stirring ice bath.

    • Observation: Expect fizzing (

      
       release) and heat.[1]
      
  • Validation: Check pH. It must remain basic (pH > 8). If acidic, add more base.

  • Disposal: Once stable and at room temperature, dispose of as Aqueous Basic Waste .

Visual Workflow: Safe Handling Logic

G Start Start: this compound PPE_Check PPE Validation: 1. Goggles (Not Glasses) 2. Laminate/Double Nitrile Gloves 3. Fume Hood Check Start->PPE_Check Moisture_Control Moisture Control Check: Is glassware oven-dried? PPE_Check->Moisture_Control Dry_Glass Proceed: Inert Atmosphere (N2/Ar) Moisture_Control->Dry_Glass Yes Re_Dry STOP: Dry Glassware Moisture_Control->Re_Dry No Handling Handling/Weighing: Avoid metal spatulas (corrosion). Use positive displacement. Dry_Glass->Handling Re_Dry->Moisture_Control Quench_Decision Disposal/Cleanup Handling->Quench_Decision Quench_Bath Prepare Quench Bath: Ice + Sat. NaHCO3 (Base) Quench_Decision->Quench_Bath Action SLOW Addition: Add Chloride TO Base (Never Base to Chloride) Quench_Bath->Action Validation Validate pH > 8 Action->Validation Final_Waste Disposal: Aqueous Basic Waste Stream Validation->Final_Waste

Figure 1: Decision matrix for the safe handling and neutralization of sulfonyl chlorides, emphasizing moisture control and the "Reverse Addition" quenching rule.

References

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Benzenesulfonyl Chloride.[2] NJ.gov. [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. MIT.edu. [Link]

  • Organic Syntheses. (2011). Handling and Disposal of Hazardous Chemicals.[3] Org.[4] Synth. [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.